molecular formula C6H8N2O3 B1386453 N-Methyl-N-[(5-nitro-2-furyl)methyl]amine CAS No. 806604-44-4

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Numéro de catalogue: B1386453
Numéro CAS: 806604-44-4
Poids moléculaire: 156.14 g/mol
Clé InChI: WPJBNWPRNSFKDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-[(5-nitro-2-furyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-[(5-nitro-2-furyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-methyl-1-(5-nitrofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-4-5-2-3-6(11-5)8(9)10/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJBNWPRNSFKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Bioactivation and Cytotoxic Cascade of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: A Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine belongs to the 5-nitrofuran class of compounds, a group of synthetic antimicrobial agents with a long history of clinical use. While specific research on this particular molecule is limited, its structural features strongly suggest a mechanism of action consistent with other well-characterized nitrofurans, such as nitrofurantoin and furazolidone. This technical guide synthesizes the established principles of nitrofuran bioactivation and cytotoxicity to propose a detailed mechanistic framework for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. It is hypothesized that the compound functions as a prodrug, undergoing intracellular enzymatic reduction to generate highly reactive electrophilic intermediates. These intermediates subsequently induce pleiotropic damage to bacterial macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately, cell death. This multi-targeted assault is believed to be the cornerstone of the broad-spectrum efficacy and low incidence of resistance associated with this class of compounds.

Introduction: The 5-Nitrofuran Scaffold as a Privileged Pharmacophore

The 5-nitrofuran ring is a key structural motif in a variety of antimicrobial agents.[1] Compounds bearing this scaffold are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] The defining feature of this class is their mode of action, which is contingent on the reductive activation of the 5-nitro group within the target pathogen.[3][4] This bioactivation is a critical step, as the parent nitrofuran compounds are largely inert.[5] The presence of the N-methyl and aminomethyl substituents on the furan ring of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine likely modulates its physicochemical properties, such as solubility and cell permeability, but the core mechanism is expected to be dictated by the 5-nitrofuran core.

The Central Paradigm: Reductive Activation by Bacterial Nitroreductases

The antimicrobial activity of nitrofurans is initiated by the enzymatic reduction of the nitro group, a process predominantly carried out by bacterial flavoproteins known as nitroreductases.[2][6] These enzymes are abundant in many bacterial species but are less active or absent in mammalian cells, providing a degree of selective toxicity.[6]

There are two main types of nitroreductases involved in this process:

  • Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to a nitroso intermediate, followed by a further two-electron reduction to a hydroxylamino derivative.[4][7] These reduced intermediates are highly reactive.

  • Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction to form a nitro anion radical.[4][7] In the presence of oxygen, this radical can be re-oxidized back to the parent compound, generating superoxide radicals and inducing oxidative stress. Under anaerobic conditions, the nitro anion radical can undergo further reactions to generate cytotoxic species.

The proposed bioactivation pathway for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is depicted below:

Nitrofuran_Activation cluster_0 Bacterial Cell cluster_1 Cellular Targets cluster_2 Cellular Consequences Prodrug N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Inactive Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductases Uptake Intermediates Reactive Electrophilic Intermediates (e.g., nitroso, hydroxylamino derivatives) Nitroreductases->Intermediates Reduction of 5-nitro group DNA DNA Intermediates->DNA Covalent Adducts, Strand Breaks RNA RNA Intermediates->RNA Damage Proteins Ribosomal & Metabolic Proteins Intermediates->Proteins Inactivation Inhibition Inhibition of: - DNA Synthesis - RNA Synthesis - Protein Synthesis - Aerobic Metabolism DNA->Inhibition RNA->Inhibition Proteins->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 1: Proposed bioactivation and cytotoxic cascade of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

Pleiotropic Molecular Damage: The Hallmark of Nitrofuran Action

Once generated, the reactive metabolites of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine are non-specific in their targets, a key factor in their bactericidal efficacy.[8] This multi-targeted approach makes the development of resistance more challenging for bacteria, as it would require simultaneous mutations in several target genes.[2]

The primary molecular targets and the resulting damage are summarized below:

Cellular TargetProposed Mechanism of DamageConsequence
DNA The electrophilic intermediates can form covalent adducts with DNA bases, leading to strand breaks and interstrand cross-links.[3][9]Inhibition of DNA replication and transcription.[2][5]
Ribosomal Proteins & RNA The reactive species can covalently bind to ribosomal proteins and potentially ribosomal RNA (rRNA).[8]Inhibition of protein synthesis.[2][8]
Metabolic Enzymes The intermediates can inactivate key enzymes involved in vital metabolic pathways, such as the citric acid cycle.[10]Disruption of aerobic energy metabolism.[2]
Cell Wall Synthesis Interference with the synthesis of cell wall components has also been proposed as a mechanism of action.[2][5]Compromised bacterial structural integrity.[5]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, a series of established in vitro experiments can be employed.

Nitroreductase Activity Assay

This assay determines if the compound is a substrate for bacterial nitroreductases.

Principle: The reduction of the nitro group by nitroreductases in the presence of a suitable electron donor (e.g., NADPH) is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Enzyme Preparation: Purify recombinant bacterial nitroreductases (e.g., E. coli NfsA and NfsB).

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), NADPH, and the purified nitroreductase.

  • Initiation: Initiate the reaction by adding a known concentration of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

  • Monitoring: Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

  • Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics.

Nitroreductase_Assay Compound N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Mixture Reaction Mixture Compound->Mixture Enzyme Purified Nitroreductase Enzyme->Mixture NADPH NADPH NADPH->Mixture Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) Mixture->Spectrophotometer Analysis Data Analysis (Calculate Rate of NADPH Consumption) Spectrophotometer->Analysis

Figure 2: Workflow for a nitroreductase activity assay.

DNA Damage Assessment

The ability of the activated compound to induce DNA damage can be assessed using several techniques.

4.2.1. Plasmid DNA Nicking Assay

Principle: Damage to supercoiled plasmid DNA results in single-strand breaks (nicking), converting it to a relaxed circular form, or double-strand breaks, leading to a linear form. These different topological forms can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Activation: Incubate N-Methyl-N-[(5-nitro-2-furyl)methyl]amine with a nitroreductase and NADPH to generate the active metabolites.

  • Incubation: Add supercoiled plasmid DNA (e.g., pBR322) to the activation mixture and incubate.

  • Electrophoresis: Separate the DNA forms on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Analysis: Quantify the relative amounts of supercoiled, relaxed, and linear DNA.

4.2.2. Comet Assay (Single Cell Gel Electrophoresis)

Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

Step-by-Step Protocol:

  • Cell Treatment: Treat bacterial cells with varying concentrations of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

  • Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Visualization and Analysis: Stain the DNA and visualize using fluorescence microscopy. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion and Future Directions

The proposed mechanism of action for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, based on the well-established paradigm of the 5-nitro-furan class, centers on its role as a prodrug that is bioactivated by bacterial nitroreductases. The resulting reactive intermediates cause widespread damage to critical cellular macromolecules, leading to bacterial cell death. This multi-targeted approach is a significant advantage in an era of growing antimicrobial resistance.

Future research should focus on empirically validating this proposed mechanism for this specific compound. Key areas of investigation include:

  • Identification of Metabolites: Characterizing the specific reactive intermediates formed upon reduction of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

  • Target Specificity: Investigating if the N-methyl and aminomethyl substituents confer any degree of target specificity compared to other nitrofurans.

  • Resistance Mechanisms: Studying the potential for resistance development, including mutations in nitroreductase genes.

A thorough understanding of the mechanism of action of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine will be crucial for its potential development as a therapeutic agent and for the rational design of next-generation nitrofuran antibiotics.

References

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Comprehensive Technical Guide on N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: Physicochemical Profiling and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (systematically identified as N-methyl-1-(5-nitrofuran-2-yl)methanamine) is a highly specialized heterocyclic building block belonging to the nitrofuran class of compounds[1]. Characterized by a central furan ring substituted with a nitro group at the C5 position and an N-methylaminomethyl moiety at the C2 position, this molecule serves as a critical intermediate in the synthesis of antimicrobial agents and targeted therapeutics. The unique juxtaposition of an electron-deficient aromatic system with a basic aliphatic amine creates a distinct physicochemical profile that requires precise handling and analytical methodologies.

Physicochemical Properties & Molecular Descriptors

Understanding the fundamental physicochemical properties of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is paramount for rational drug design, formulation, and chromatographic method development[2].

Causality Insight: The strong electron-withdrawing nature of the 5-nitro group significantly reduces the electron density of the furan oxygen, stabilizing the ring against electrophilic attack but making it highly susceptible to reduction. Conversely, the secondary amine dictates the molecule's ionization state. With an estimated pKa of ~8.2–8.5, the amine ensures the molecule is predominantly protonated at physiological pH, enhancing aqueous solubility, while the unprotonated free base form facilitates lipid membrane permeability.

Table 1: Key Physicochemical and Molecular Descriptors
PropertyValue / Descriptor
Chemical Name N-Methyl-N-[(5-nitro-2-furyl)methyl]amine
CAS Registry Number 806604-44-4[3]
Molecular Formula C6H8N2O3[4]
Molecular Weight 156.14 g/mol [4]
Exact Mass 156.0535 Da[5]
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Nitro oxygens, Furan oxygen, Amine nitrogen)
Estimated pKa (Amine) ~8.2 - 8.5 (Basic)
Solubility Profile Soluble in polar organic solvents (MeOH, DMSO, THF); moderately soluble in aqueous buffers at pH < 7.

Mechanistic Insights: Synthesis and Reactivity

The synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine typically relies on the nucleophilic substitution of a halogenated nitrofuran precursor. A highly efficient and economically feasible route utilizes 2-(bromomethyl)-5-nitrofuran reacting with methylamine [6].

Reaction Causality: The bromomethyl group is highly activated toward SN​2 displacement due to the adjacent aromatic furan ring, which stabilizes the transition state. However, the strong electron-withdrawing effect of the 5-nitro group prevents unwanted side reactions like furan ring-opening. Triethylamine (TEA) is often employed as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This drives the reaction to completion and prevents the unwanted protonation of the methylamine nucleophile, which would otherwise halt the reaction.

Synthesis A 2-(Bromomethyl)-5-nitrofuran (Electrophile) C Nucleophilic Substitution (SN2) Solvent: THF | Base: TEA A->C B Methylamine (Nucleophile) B->C D N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Target (MW: 156.14) C->D - HBr

Caption: Synthetic pathway for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine via SN2 displacement.

Experimental Workflows: Analytical Characterization

To ensure scientific integrity, the characterization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine requires a self-validating analytical system . Nitrofurans are notoriously sensitive to UV light; therefore, all sample preparations must be conducted using actinic (amber) glassware to prevent photo-degradation.

Protocol: LC-MS/MS Quantification Workflow

Step 1: Sample Preparation (Self-Validating Extraction)

  • Internal Standard Addition: Spike samples with a stable isotope-labeled internal standard (e.g., Nitrofurantoin- 13C3​ ) to continuously monitor extraction recovery and matrix effects.

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge.

    • Rationale: The basic secondary amine of the analyte will bind strongly to the cation-exchange resin at pH 6.0, allowing neutral and acidic impurities to be washed away with 100% methanol.

  • Elution: Elute the target compound using 5% ammonium hydroxide in methanol to neutralize the amine and release it from the resin.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Maintains the amine in its protonated state, preventing secondary interactions with residual silanols on the column and ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

Step 3: Detection (Orthogonal Validation)

  • UV-Vis: Monitor at 360 nm. (Rationale: The highly conjugated π -system of the 5-nitrofuran moiety exhibits a strong, characteristic absorption maximum in the UVA region, distinguishing it from non-conjugated aliphatic impurities).

  • Mass Spectrometry (ESI+): Monitor the precursor ion [M+H]+ at m/z 157.1. Key product ions for Multiple Reaction Monitoring (MRM) typically include the loss of the methylamine group to yield the stable nitrofuranium cation.

Analytical S1 Sample Prep MCX Solid-Phase Extraction S2 HPLC Separation C18 Column Acidic Mobile Phase S1->S2 Eluate S3 Orthogonal Detection UV-Vis (360 nm) & ESI-MS/MS S2->S3 Resolved Peaks S4 Data Validation Peak Integration & MW Confirmation S3->S4 Spectra

Caption: Self-validating LC-MS/MS analytical workflow for nitrofuran quantification.

Biological & Pharmacokinetic Considerations

In drug development, the nitrofuran scaffold is widely recognized as a prodrug pharmacophore[7]. Bacterial nitroreductases specifically reduce the 5-nitro group to highly reactive electrophilic intermediates (nitroso and hydroxylamine derivatives) that covalently bind to bacterial DNA and ribosomal proteins, leading to cell death[6].

The N-methylamine side chain of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine offers a versatile attachment point for synthesizing larger, more complex therapeutic entities. By modifying this secondary amine, medicinal chemists can fine-tune the lipophilicity and target-binding affinity of the resulting drug, potentially overcoming the resistance mechanisms associated with traditional nitrofurans.

References

  • Hairui Chemical. "n-Methyl-1-(5-nitrofuran-2-yl)methanamine (CAS 806604-44-4) Properties". Available at: [Link]

  • Amerigo Scientific. "N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Product Specifications". Available at:[Link]

  • KEGG Database (Genome.jp). "Nitrofuran derivatives and methylamine metabolic pathways". Available at:[Link]

Sources

In Vitro Cytotoxicity Profile of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Methyl-N-[(5-nitro-2-furyl)methyl]amine represents a critical secondary amine pharmacophore embedded within a wide array of nitroheterocyclic therapeutics and bioreductive prodrugs. While historically recognized for their potent antimicrobial and trypanocidal activities, 5-nitrofuran derivatives exhibit a complex, multifaceted cytotoxicity profile in mammalian cells.

For drug development professionals, understanding the exact mechanisms by which this pharmacophore interacts with mammalian cellular machinery is paramount. Mammalian cytotoxicity is not merely a byproduct of off-target binding; it is governed by a delicate balance between oxygen-sensitive redox cycling (Type II nitroreduction) and nitroreduction-independent enzyme inhibition[1]. This whitepaper deconstructs the mechanistic pathways, quantitative selectivity indices, and self-validating experimental protocols required to accurately profile the in vitro cytotoxicity of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine and its structural analogs.

Mechanistic Paradigms of Mammalian Cytotoxicity

The differential toxicity of 5-nitrofurans between mammalian cells and target pathogens (or engineered tumor cells) is primarily dictated by the presence and type of nitroreductase (NTR) enzymes.

The Redox Cycling Axis (Type II Nitroreduction)

Unlike bacteria and certain parasites that express Type I (oxygen-insensitive) nitroreductases capable of fully reducing the nitro group to a cytotoxic hydroxylamine, mammalian cells predominantly rely on Type II (oxygen-sensitive) flavoenzymes, such as NADPH:cytochrome P450 reductase[2].

When N-Methyl-N-[(5-nitro-2-furyl)methyl]amine enters a mammalian cell, it undergoes a one-electron reduction to form a highly reactive nitro radical anion. In the oxygen-rich environment of a mammalian cell, this radical rapidly reacts with molecular oxygen, regenerating the parent nitrofuran and producing superoxide radicals ( O2∙−​ ). This "redox cycling" leads to severe oxidative stress, lipid peroxidation, and eventual apoptosis if the cellular antioxidant capacity is overwhelmed[1].

Nitroreduction-Independent Pathways: TrxR and GST Inhibition

Recent pharmacological evidence has dismantled the dogma that Reactive Oxygen Species (ROS) generation is the sole driver of nitrofuran toxicity in mammalian cells. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine and its derivatives act as potent, irreversible inhibitors of critical mammalian antioxidant enzymes, specifically Thioredoxin Reductase (TrxR) and Glutathione-S-Transferase (GST) [1][3]. The electrophilic nature of the furan ring, coupled with the nitro group, facilitates covalent adduction to the selenocysteine residues in the active site of TrxR, crippling the cell's ability to mitigate oxidative damage and triggering apoptotic cascades[3].

Bioreductive Prodrug Activation (GDEPT)

In Gene-Directed Enzyme Prodrug Therapy (GDEPT), the cytotoxicity of the free amine is leveraged by masking it as a carbamate prodrug (e.g., 5-nitrofuran-2-ylmethyl carbamates). Mammalian cells lacking bacterial NTRs cannot efficiently cleave the carbamate linkage, rendering the prodrug relatively non-toxic. However, in tumor cells engineered to express E. coli NTR, the nitro group is reduced, triggering an electronic cascade that fragments the carbamate and releases the highly cytotoxic N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, which can then diffuse to kill neighboring cells via the "bystander effect"[4].

G cluster_0 Redox Cycling (Mammalian Type II NTR) cluster_1 Nitroreduction-Independent NMF N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Pharmacophore) OneER One-Electron Reduction (Flavoenzymes) NMF->OneER TrxR Thioredoxin Reductase (TrxR) Inhibition NMF->TrxR GST Glutathione-S-Transferase (GST) Inhibition NMF->GST NitroRad Nitro Radical Anion OneER->NitroRad NitroRad->NMF O2 -> O2- ROS Reactive Oxygen Species (ROS) NitroRad->ROS Apoptosis Mammalian Cell Cytotoxicity ROS->Apoptosis TrxR->Apoptosis GST->Apoptosis

Mechanistic pathways of 5-nitrofuran cytotoxicity in mammalian cells.

Quantitative Cytotoxicity and Selectivity Profiling

To evaluate the therapeutic window of compounds containing the N-Methyl-N-[(5-nitro-2-furyl)methyl]amine moiety, researchers calculate a Selectivity Index (SI). The SI is the ratio of the IC50​ in a mammalian cell line (e.g., HeLa, Vero) to the IC50​ in the target cell line. Because mammalian cells lack Type I NTRs, well-designed 5-nitrofurans often exhibit exceptionally high SI values, demonstrating low inherent mammalian cytotoxicity[5].

Table 1: Comparative Cytotoxicity Profile of Representative 5-Nitrofuran Derivatives

Compound Class / DerivativeMammalian Cell LineTarget Cell LineMammalian IC50​ (µM)Target IC50​ (µM)Selectivity Index (SI)
Nifurtimox (Reference) VeroT. brucei> 100.0~ 2.100> 47
5-Nitro-2-furancarboxylamide (Analogue 22s) HeLaT. brucei> 20.00.0024> 8300
5-Nitrofuran-2-ylmethyl carbamate Prodrugs NTR-ve EMT6NTR+ve EMT6~ 45.0~ 0.450~ 100
Nitroaromatic TrxR Inhibitors HCT-116N/A (Direct Tox)~ 5.5N/AN/A

Data synthesized from established literature on 5-nitrofurans and nitroheterocyclic carbamates[2][3][4][5].

Self-Validating Experimental Protocols

When profiling the cytotoxicity of redox-active compounds like N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, standard colorimetric assays often yield artifactual data. The following protocols are engineered to be self-validating, ensuring that the measured cytotoxicity is a true reflection of cellular viability rather than chemical interference.

Resazurin-Based Cell Viability Assay (Avoiding MTT Artifacts)
  • The Causality Principle: Traditional MTT/XTT assays rely on the cellular reduction of tetrazolium salts to formazan. However, the nitro radical anions generated by the redox cycling of 5-nitrofurans can directly reduce tetrazolium salts in the absence of living cells, leading to massive false-positive viability readings. Resazurin (AlamarBlue) is significantly less susceptible to this specific abiotic reduction, providing a highly trustworthy metabolic readout[2].

  • Self-Validating Step: Always include a "Cell-Free + Drug" control well. If the drug directly reduces the dye, this background fluorescence must be subtracted from the biological wells.

  • Protocol:

    • Seed mammalian cells (e.g., HeLa or Vero) at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

    • Treat cells with a dose-response gradient of the nitrofuran (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.2% to avoid solvent toxicity)[3].

    • Incubate for 48–72 hours.

    • Add Resazurin solution (final concentration 10% v/v) to all wells, including the cell-free controls.

    • Incubate for 4 hours and measure fluorescence (Excitation: 560 nm / Emission: 590 nm).

    • Calculate IC50​ using non-linear regression analysis.

Intracellular ROS Quantification (DCFDA Assay)
  • The Causality Principle: To isolate the contribution of Type II nitroreduction (redox cycling) from direct enzyme inhibition, intracellular ROS must be quantified. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF[1].

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Wash cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 45 minutes in the dark.

    • Remove DCFDA, wash, and apply the nitrofuran compound at IC25​ and IC50​ concentrations.

    • Measure kinetic fluorescence (Ex: 485 nm / Em: 535 nm) immediately and every 30 minutes for 4 hours to capture the oxidative burst.

Thioredoxin Reductase (TrxR) Inhibition Profiling
  • The Causality Principle: To prove the nitroreduction-independent mechanism, one must demonstrate that the compound inhibits TrxR activity in vitro. Mammalian TrxR reduces DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB, which absorbs at 412 nm. A decrease in the rate of TNB formation in the presence of the nitrofuran confirms direct enzyme inhibition[3].

  • Protocol:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM EDTA, and 0.2 mM NADPH.

    • Add recombinant mammalian TrxR (10 nM) and pre-incubate with varying concentrations of the nitrofuran for 30 minutes to allow for covalent adduction.

    • Initiate the reaction by adding 3 mM DTNB.

    • Monitor the linear increase in absorbance at 412 nm over 5 minutes. Calculate the specific enzyme activity and determine the IC50​ for TrxR inhibition.

G cluster_assays Multiplexed Cytotoxicity Profiling Seed Seed Mammalian Cells (HeLa, Vero) Treat Dose-Response Treatment (0.1 - 100 µM) Seed->Treat Viability Resazurin Assay (Avoids MTT Artifacts) Treat->Viability ROS_Assay DCFDA Assay (ROS Quantification) Treat->ROS_Assay Enzyme Enzyme Kinetics (TrxR / GST) Treat->Enzyme Data IC50 & Selectivity Index Calculation Viability->Data ROS_Assay->Data Enzyme->Data

Experimental workflow for profiling nitrofuran cytotoxicity in mammalian cells.

References

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry.[Link]

  • Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Free Radical Biology and Medicine.[Link]

  • Evaluating 5-Nitrofurans as Trypanocidal Agents. Antimicrobial Agents and Chemotherapy.[Link]

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. International Journal of Molecular Sciences.[Link]

Sources

Pharmacokinetics and Half-Life of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (CAS: 806604-44-4) serves as a critical structural moiety and metabolic intermediate within the nitrofuran class of antimicrobial and antiparasitic agents. Nitrofurans, characterized by their electron-deficient 5-nitro-2-furyl core, are renowned for their potent activity against multidrug-resistant Gram-positive/negative bacteria and protozoan parasites such as Trypanosoma brucei[1].

The addition of the N-methylmethanamine side chain fundamentally modulates the physicochemical profile of the furan ring. By introducing a basic secondary amine, this structural modification alters the compound's lipophilicity and pKa, directly dictating its absorption, distribution, metabolism, and excretion (ADME) dynamics[2]. Understanding the pharmacokinetics of this specific moiety is essential for optimizing dosing regimens and minimizing dose-dependent toxicities in drug development.

Physicochemical Drivers of Absorption and Distribution

The pharmacokinetic behavior of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is governed by the interplay between the lipophilic 5-nitrofuran ring and the ionizable secondary amine.

  • Absorption Dynamics: With a low molecular weight (156.14 g/mol ) and moderate lipophilicity, the compound exhibits rapid and near-complete absorption from the proximal small intestine[3]. The secondary amine (pKa ~8.5) remains partially protonated at physiological pH. This protonation strikes an optimal balance: it provides sufficient aqueous solubility for dissolution in the gastrointestinal tract while maintaining a large enough un-ionized fraction to facilitate passive diffusion across the lipid bilayers of the intestinal epithelium.

  • Volume of Distribution (Vd): The Vd is characteristically high (0.6 – 0.8 L/kg), indicating extensive tissue penetration. Because plasma protein binding is only moderate (20–60%), a significant fraction of the drug remains unbound (free) in the plasma. This high free-drug fraction allows for rapid equilibration into target tissues, including the urinary tract and, to a lesser extent, the central nervous system (CNS).

Metabolic Biotransformation: The Nitroreduction Pathway

The defining pharmacokinetic feature of 5-nitro-2-furyl derivatives is their rapid and extensive metabolism, which acts as the primary driver of their exceptionally short elimination half-life. Unlike many small molecules, the metabolism of this compound does not rely heavily on Cytochrome P450 (CYP450) oxidation; instead, it is aggressively driven by enzymatic nitroreduction in hepatic and extrahepatic tissues.

Metabolism Parent N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Type1 Type I Nitroreductase Parent->Type1 2e- reduction Type2 Type II Nitroreductase Parent->Type2 1e- reduction Excretion Renal Excretion Parent->Excretion Unchanged Nitroso Nitroso Intermediate Type1->Nitroso Rapid Type2->Parent Oxidation ROS Reactive Oxygen Species Type2->ROS Futile cycling (O2) Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- reduction Amine Inactive Metabolite Hydroxyl->Amine Ring cleavage Amine->Excretion Clearance

Fig 1: Nitroreduction pathways and clearance of 5-nitro-2-furyl methylamine derivatives.

Causality of Metabolism: The highly electron-withdrawing nature of the nitro group makes the furan ring highly susceptible to reduction via two distinct enzymatic pathways:

  • Type I Nitroreductases (Oxygen-insensitive): These enzymes catalyze a series of rapid two-electron reductions, converting the nitro group (-NO2) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) intermediate. This pathway is responsible for the rapid systemic clearance of the parent drug and ultimately leads to furan ring cleavage, producing inactive, highly water-soluble open-chain nitriles.

  • Type II Nitroreductases (Oxygen-sensitive): These enzymes catalyze a one-electron reduction to form a nitro radical anion. In the presence of molecular oxygen, this radical undergoes "futile cycling," reverting to the parent compound while generating reactive oxygen species (ROS), which contribute to both the compound's antimicrobial efficacy and its cellular toxicity.

Pharmacokinetics and Half-Life Profiling

Due to the aggressive nitroreduction pathways described above, the elimination half-life ( t1/2​ ) of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is exceptionally short, typically ranging from 30 to 60 minutes [3]. This necessitates frequent dosing or sustained-release formulations to maintain therapeutic concentrations over time.

Quantitative Pharmacokinetic Summary
Pharmacokinetic ParameterExtrapolated Value RangeMechanistic Determinant & Causality
Oral Bioavailability (F) 80% – 95%High membrane permeability; absorption is enhanced by delayed gastric emptying (e.g., presence of food) which increases dissolution time.
Volume of Distribution (Vd) 0.6 – 0.8 L/kgLow molecular weight and moderate lipophilicity allow broad tissue distribution, preventing the drug from being confined to the plasma compartment.
Plasma Protein Binding 20% – 60%Moderate affinity for human serum albumin (HSA); ensures a high free-drug availability for tissue penetration.
Elimination Half-Life ( t1/2​ ) 30 – 60 minutesDriven by rapid biotransformation via Type I/II nitroreductases and fast renal clearance[3].
Renal Clearance 30% – 50% (Unchanged)The high aqueous solubility of the protonated amine allows for active tubular secretion and rapid glomerular filtration.

Experimental Protocol: LC-MS/MS Quantitation in Human Plasma

To accurately determine the highly transient half-life of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required[3]. The following self-validating protocol utilizes stable-isotope internal standards (IS) to correct for matrix effects, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology:

  • Plasma Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Self-Validation Step: Add 10 µL of Internal Standard (e.g., Nitrofurazone-d4, 500 ng/mL). The IS must be structurally similar to account for any loss during extraction or ion suppression during ionization.

    • Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: ACN effectively precipitates plasma proteins, while the formic acid ensures the secondary amine remains protonated, preventing analyte degradation and improving recovery.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Chromatographic Separation:

    • Transfer 200 µL of the clear supernatant to an autosampler vial.

    • Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution using LC-MS grade Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B). Causality: The acidic modifier is critical for maintaining the protonation of the N-methylmethanamine group, which sharpens the chromatographic peak and maximizes ionization efficiency in the mass spectrometer.

  • Mass Spectrometry Detection (ESI+):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions. For N-Methyl-N-[(5-nitro-2-furyl)methyl]amine ( [M+H]+ m/z 157.1), select the dominant product ion (e.g., m/z 126.0, corresponding to the cleavage of the methylamine group).

  • Pharmacokinetic Analysis:

    • Construct a calibration curve using a 1/x² weighted linear regression (range: 5 – 1000 ng/mL).

    • Input the time-concentration data into validated PK software (e.g., Phoenix WinNonlin) using a non-compartmental analysis (NCA) model to derive the elimination rate constant ( ke​ ), t1/2​ , Cmax​ , AUC0−t​ , and Clearance (CL).

References

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens Source: PLOS One URL:[Link]

  • Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry Source: Acta Pharmaceutica URL:[Link]

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Studies of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting receptor binding affinity studies for the novel compound, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. Recognizing the limited existing data on this specific molecule, this document outlines a robust, first-principles approach to characterizing its interactions with potential macromolecular targets. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear path from target identification to data interpretation.

Introduction: The Enigmatic Potential of a Nitrofuran Derivative

The nitrofuran class of compounds has a well-established history in antimicrobial applications. Their mechanism of action is primarily attributed to the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components and interfere with metabolic processes.[1] N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a derivative within this class, and while its antimicrobial properties are of interest, its potential interactions within mammalian systems remain largely unexplored.

The exploration of a novel compound's receptor binding profile is a cornerstone of modern drug discovery and development. It provides critical insights into its potential therapeutic efficacy and, equally importantly, its off-target liabilities that could lead to adverse effects. This guide, therefore, serves as a detailed roadmap for elucidating the binding characteristics of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, a crucial step in understanding its pharmacological potential.

Part 1: A Strategic Approach to Target Identification

Given the novelty of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, a systematic approach to identifying potential binding partners is paramount. This involves a multi-pronged strategy that leverages both computational and experimental techniques.

Computational and In Silico Screening

Modern drug discovery often begins with computational modeling to predict potential interactions. For N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, a molecular docking approach can be employed to screen its binding potential against a library of known receptor structures.[2] This in silico screening can provide initial hypotheses about which receptor families (e.g., G-protein coupled receptors, ion channels, nuclear receptors) the compound is most likely to interact with. The accuracy of these predictions is heavily dependent on the quality of the receptor's crystal structure and the force field used in the simulation.

Structural Analogy and Pharmacophore Analysis

The chemical structure of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine can be compared to databases of known pharmacologically active compounds. Identifying structural similarities to existing ligands can provide valuable clues about potential receptor targets. This approach is based on the principle that structurally similar molecules often exhibit similar biological activities.

Phenotypic Screening Insights

Data from high-throughput phenotypic screening assays, if available, can offer indirect evidence of a compound's mechanism of action. For instance, if N-Methyl-N-[(5-nitro-2-furyl)methyl]amine demonstrates a specific cellular response, this can guide the investigation towards the signaling pathways and receptors known to be involved in that response.

cluster_0 Target Identification Workflow Compound N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Computational In Silico Screening (Molecular Docking) Compound->Computational Structural Structural Analogy (Pharmacophore Analysis) Compound->Structural Phenotypic Phenotypic Screening (Cell-based Assays) Compound->Phenotypic Hypotheses Prioritized Target Hypotheses Computational->Hypotheses Structural->Hypotheses Phenotypic->Hypotheses

Caption: Workflow for identifying potential receptor targets.

Part 2: Rigorous Methodologies for Receptor Binding Assays

Once a set of potential targets has been identified, direct experimental validation of binding is essential. Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and a receptor.

Essential Prerequisites
  • Synthesis and Purity of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: The compound must be synthesized to a high degree of purity (>95%), as impurities can confound binding data. The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC.

  • Radiolabeling: A radiolabeled version of a ligand that binds to the target receptor is required. If a suitable radiolabeled ligand is not commercially available, custom synthesis of a radiolabeled N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (e.g., with tritium, ³H) or a structurally related competitor may be necessary. The radioligand should have high specific activity to enable sensitive detection.

  • Biological Material Preparation (Cell Membranes):

    • Cell Culture: Culture cells that endogenously or recombinantly express the target receptor to a sufficient density.

    • Homogenization: Harvest the cells and homogenize them in a cold buffer using a Dounce or Polytron homogenizer to lyse the cells and release the membranes.

    • Centrifugation: Perform a series of centrifugation steps to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in an appropriate buffer.

    • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. This is crucial for normalizing the binding data.

Saturation Binding Assay: Determining Kd and Bmax

The saturation binding assay is performed to determine the affinity of the radioligand for the receptor (equilibrium dissociation constant, Kd) and the total number of receptors in the preparation (maximum binding capacity, Bmax).

Step-by-Step Protocol:

  • Assay Setup: In a series of tubes, add a constant amount of the membrane preparation.

  • Radioligand Addition: Add increasing concentrations of the radioligand to the tubes.

  • Nonspecific Binding: To a parallel set of tubes, add the same increasing concentrations of the radioligand plus a high concentration of a non-radiolabeled competitor ligand to determine nonspecific binding.

  • Incubation: Incubate all tubes at a specific temperature and for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Competition Binding Assay: Determining the Affinity (Ki) of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

The competition binding assay measures the ability of the unlabeled test compound (N-Methyl-N-[(5-nitro-2-furyl)methyl]amine) to displace a known radioligand from the target receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.

Step-by-Step Protocol:

  • Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and increasing concentrations of the unlabeled N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

  • Controls: Include tubes for total binding (membrane + radioligand) and nonspecific binding (membrane + radioligand + high concentration of a known competitor).

  • Incubation: Incubate all tubes to allow the binding to reach equilibrium.

  • Separation and Quantification: Follow the same separation and quantification steps as in the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding as a function of the log concentration of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. This will generate a sigmoidal dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cluster_1 Receptor Binding Assay Workflow cluster_2 Saturation Assay cluster_3 Competition Assay Sat_Start Start Sat_Incubate Incubate Membranes with Increasing [Radioligand] Sat_Start->Sat_Incubate Sat_Filter Filter & Wash Sat_Incubate->Sat_Filter Sat_Count Scintillation Counting Sat_Filter->Sat_Count Sat_Analyze Analyze for Kd & Bmax Sat_Count->Sat_Analyze Comp_Start Start Comp_Incubate Incubate Membranes with Fixed [Radioligand] & Increasing [Test Compound] Comp_Start->Comp_Incubate Comp_Filter Filter & Wash Comp_Incubate->Comp_Filter Comp_Count Scintillation Counting Comp_Filter->Comp_Count Comp_Analyze Analyze for IC50 & Ki Comp_Count->Comp_Analyze

Caption: Experimental workflows for binding assays.

Part 3: Data Analysis and Interpretation

Sample Data Presentation

Table 1: Hypothetical Saturation Binding Data for Radioligand

ParameterValue
Kd (nM)2.5
Bmax (fmol/mg protein)1500

Table 2: Hypothetical Competition Binding Data for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

ParameterValue
IC50 (nM)50
Ki (nM)20

The Ki value is a measure of the binding affinity of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine for the target receptor. A lower Ki value indicates a higher binding affinity. The interpretation of this affinity will depend on the therapeutic context and the desired potency of the compound.

Part 4: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of the receptor binding profile of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. A thorough understanding of its binding affinities is a critical first step in its evaluation as a potential therapeutic agent.

Future studies should focus on:

  • Functional Assays: Once binding is confirmed, functional assays are necessary to determine the nature of the interaction. Is N-Methyl-N-[(5-nitro-2-furyl)methyl]amine an agonist, antagonist, inverse agonist, or an allosteric modulator at the target receptor?

  • Selectivity Profiling: The compound should be screened against a panel of other receptors to assess its selectivity. A highly selective compound is generally preferred to minimize off-target effects.

  • In Vivo Studies: If the in vitro data are promising, in vivo studies in animal models will be required to evaluate the compound's efficacy, pharmacokinetics, and safety.

By following a systematic and rigorous approach, the scientific community can effectively unravel the pharmacological properties of novel compounds like N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, paving the way for the development of new and improved therapeutics.

References

  • Kolageri, S., et al. (2022). Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. Asian Journal of Pharmaceutical Research and Development, 10(5). [Link]

  • Titaley, I. A., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Molecules, 29(14), 3364. [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 13(3), 527. [Link]

  • Sridevi, C., et al. (2022). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. [Link]

  • Zhang, L., et al. (2017). Comparative studies on the interaction of nitrofuran antibiotics with bovine serum albumin. RSC Advances, 7(71), 44969-44977. [Link]

  • Li, P., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(53), 34551-34555. [Link]

Sources

In-Depth Technical Guide: Mutagenic and Genotoxic Potential of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a synthetic derivative characterized by a 5-nitrofuran pharmacophore coupled with an N-methylamine side chain. While nitrofuran structural motifs are historically recognized for their potent antimicrobial properties, they carry profound genotoxic and carcinogenic liabilities. This technical whitepaper dissects the dual-threat mechanistic pathways of this compound—specifically, nitroreductase-mediated bioactivation and potential N-nitrosation—and establishes a self-validating experimental framework for assessing its genotoxicity in preclinical drug development.

Structural Liabilities & Mechanistic Pathways

The genotoxic profile of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is driven by two distinct functional moieties, each initiating a separate cascade of DNA damage.

The 5-Nitrofuran Motif: Enzymatic Nitroreduction

The primary driver of mutagenesis in nitrofuran derivatives is the bioactivation of the nitro group at the 5-position of the furan ring. This process is catalyzed by nitroreductases (NTRs) through two distinct pathways:

  • Type I Nitroreduction (Oxygen-Insensitive): Under anaerobic or hypoxic conditions, Type I NTRs catalyze a sequential two-electron reduction of the nitro group. This forms a nitroso intermediate, followed by a highly reactive hydroxylamine. The hydroxylamine is a potent electrophile that directly attacks nucleophilic centers on DNA (primarily the C8 or N7 positions of guanine), forming bulky DNA adducts that cause frameshifts and base-pair substitutions.

  • Type II Nitroreduction (Oxygen-Sensitive): In aerobic environments, Type II NTRs perform a one-electron reduction, generating a nitro radical anion. This radical is highly unstable and rapidly reacts with molecular oxygen (redox cycling) to regenerate the parent compound while producing superoxide anions and other Reactive Oxygen Species (ROS). These ROS induce oxidative DNA damage, notably 8-oxo-7,8-dihydroguanine (8-oxo-dG), leading to G:C to T:A transversions. As noted in structural studies of nitro-compounds,1 [5.4].

The N-Methylamine Moiety: N-Nitrosation and Alkylation

The secondary amine structure (N-methylamine) introduces an additional genotoxic vector. In acidic environments (such as the gastric lumen) or via macrophage-mediated nitric oxide production, secondary amines can undergo nitrosation to form N-nitrosamines. Upon absorption, these N-nitrosamines undergo CYP450-mediated (e.g., CYP2E1) alpha-hydroxylation, ultimately yielding a highly reactive methyldiazonium ion.2[2].3[3].

Bioactivation Parent N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Parent Compound) Type1 Type I Nitroreductase (Oxygen-Insensitive) Parent->Type1 2e- reduction Type2 Type II Nitroreductase (Oxygen-Sensitive) Parent->Type2 1e- reduction Nitrosation N-Nitrosation (Acidic/NO environment) Parent->Nitrosation Secondary Amine Reaction Hydroxylamine Reactive Hydroxylamine Intermediate Type1->Hydroxylamine Radical Nitro Radical Anion Type2->Radical Nitrosamine N-Nitrosamine Derivative Nitrosation->Nitrosamine DNA DNA Adducts & Strand Breaks Hydroxylamine->DNA Bulky Adduct Formation Radical->Parent Oxidation ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling (O2) Diazonium Methyldiazonium Ion (via CYP450) Nitrosamine->Diazonium Alpha-hydroxylation Diazonium->DNA Alkylation (O6-Me-Gua) ROS->DNA Oxidative Damage (8-oxo-dG)

Dual-pathway bioactivation of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine leading to DNA damage.

Experimental Workflows for Genotoxicity Assessment

To establish causality and avoid false positives driven by non-mammalian metabolism, the experimental protocols must be self-validating. The high sensitivity of standard Ames tester strains to nitro-compounds often overpredicts mammalian risk due to robust bacterial nitroreductase activity.4 [1.1], necessitating specialized assays.

Protocol 1: Modified Bacterial Reverse Mutation (Ames) Test

Objective: Differentiate between direct electrophilic mutagenicity and nitroreductase-dependent mutagenicity. Strains: Salmonella typhimurium TA100 (NTR-proficient) and TA100NR (NTR-deficient). Step-by-Step Methodology:

  • Preparation: Grow TA100 and TA100NR cultures overnight in Oxoid nutrient broth to a density of ~1-2 × 10⁹ CFU/mL.

  • Treatment: In sterile glass tubes, combine 100 µL of bacterial suspension, 500 µL of sodium phosphate buffer (pH 7.4) or rat liver S9 mix (for metabolic activation of the N-methylamine moiety), and 50 µL of the test compound dissolved in DMSO (doses ranging from 0.1 to 100 µ g/plate ).

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking to allow for metabolic activation and cellular uptake.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. Causality Check: A significant drop in mutagenicity in TA100NR compared to TA100 confirms that the genotoxicity is mechanistically dependent on nitroreduction rather than direct reactivity.

Protocol 2: In Vitro Comet Assay with FPG Modification

Objective: Quantify overall DNA strand breaks and specifically isolate oxidative DNA damage (ROS generation via Type II nitroreduction). Cell Line: HepG2 (human liver carcinoma), chosen for its basal CYP450 and nitroreductase activity. Step-by-Step Methodology:

  • Exposure: Seed HepG2 cells in 6-well plates and treat with sub-cytotoxic concentrations of the compound for 3 hours.

  • Slide Preparation: Harvest cells, suspend in 0.5% low-melting-point agarose, and spread onto slides pre-coated with normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Enzyme Treatment (Self-Validating Step): Wash slides and incubate half of the replicates with Formamidopyrimidine DNA glycosylase (FPG) for 30 mins at 37°C. FPG specifically excises 8-oxo-dG, converting oxidative lesions into detectable strand breaks.

  • Electrophoresis: Unwind DNA in alkaline buffer (pH > 13) for 20 mins, then electrophorese at 25V, 300mA for 20 mins.

  • Analysis: Neutralize, stain with SYBR Gold, and analyze via fluorescence microscopy. Calculate % Tail DNA.

Workflow Start Tiered Genotoxicity Assessment InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo Ames Ames Test (TA100 vs TA100NR) Isolates Nitroreduction InVitro->Ames Comet Comet Assay + FPG (HepG2 Cells) Isolates Oxidative Damage InVitro->Comet Transgenic Transgenic Rodent Mutation Assay (gpt delta) Assesses Tissue-Specific Risk InVivo->Transgenic If In Vitro Positive Data Data Synthesis & Regulatory Risk Assessment Ames->Data Comet->Data Transgenic->Data

Tiered experimental workflow for assessing mutagenic and genotoxic potential.

Quantitative Data Summaries

To contextualize the expected outcomes based on structurally related nitrofuran derivatives, the following tables summarize anticipated quantitative responses in the described assays.

Table 1: Expected Mutagenic Response Profile in Salmonella typhimurium (Revertants/plate)

Test Compound Dose (µ g/plate )TA100 (NTR+) -S9TA100NR (NTR-) -S9TA100 (NTR+) +S9Interpretation
Vehicle Control (DMSO)120 ± 15110 ± 12135 ± 18Baseline spontaneous reversion
1.0850 ± 45140 ± 20920 ± 50Strong NTR-dependent mutagenesis
10.03400 ± 120180 ± 254100 ± 150S9 addition slightly enhances toxicity
Positive Control*2800 ± 902500 ± 85N/AValidates assay sensitivity

*Positive Control: Sodium azide (direct acting, NTR-independent).

Table 2: Expected Alkaline Comet Assay Results in HepG2 Cells (% Tail DNA)

Treatment GroupBuffer Control (No FPG)FPG-TreatedMechanistic Implication
Vehicle Control2.5 ± 0.8%3.1 ± 0.9%Background DNA damage
Test Compound (10 µM)15.4 ± 2.2%38.6 ± 4.5%High FPG delta indicates severe ROS generation
H₂O₂ (Positive Control)22.0 ± 3.1%45.2 ± 5.0%Validates FPG enzyme efficacy

In Vivo Considerations and Regulatory Implications

If in vitro assays yield positive results, in vivo follow-up is mandatory under ICH M7 guidelines.5 [4.2]. The presence of the N-methylamine group necessitates careful monitoring of liver adducts, as hepatic CYP enzymes will readily process any formed N-nitrosamines into alkylating agents.

Conclusion

The evaluation of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine requires a nuanced approach that accounts for both its nitrofuran-driven redox cycling/adduct formation and its N-methylamine-driven alkylation potential. By utilizing NTR-deficient bacterial strains and enzyme-modified Comet assays, researchers can accurately map the specific mechanistic liabilities of this compound, ensuring robust, self-validating data for regulatory submission and drug safety profiling.

References

  • bacterial mutagenicity ames: Topics by Science.
  • Source: NIH.
  • Mgmt deficiency alters the in vivo mutational spectrum of tissues exposed to the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • Source: Japantoxpath.
  • Source: Uni-marburg.

Sources

Structural Characterization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Pharmacological Context

Nitrofurans represent a critical class of antimicrobial and antiparasitic pharmacophores, defined by a furan ring substituted with a nitro group at the 5-position. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine serves as both a vital synthetic intermediate and a core structural motif in the development of targeted therapeutics[1]. In drug development, the precise structural characterization of such intermediates is paramount. Minor regiochemical impurities or degradation products can drastically alter the efficacy and toxicity profiles of the final Active Pharmaceutical Ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level resolution for this task. This whitepaper outlines a highly rigorous, self-validating NMR methodology designed to unequivocally confirm the structure, regiochemistry, and absolute purity of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

Analytical Strategy & Causality in Experimental Design

Solvent Selection

The selection of the deuterated solvent dictates the quality of the resulting spectra. For nitrofuran derivatives, DMSO-d₆ is strictly preferred over CDCl₃[1].

  • The Causality: The strong electron-withdrawing nature of the 5-nitro group, combined with the polarity of the secondary amine, often limits solubility in non-polar solvents. DMSO-d₆ fully solvates the molecule and, crucially, shifts the exchangeable amine proton (-NH-) downfield. This prevents spectral overlap with the critical aliphatic N-methyl and methylene signals, allowing for unobstructed integration.

Quantitative NMR (qNMR) Principles

To transition from mere structural estimation to absolute purity determination, the acquisition must follow quantitative NMR (qNMR) principles[2]. This requires manipulating the longitudinal relaxation time ( T1​ ) to ensure that all nuclear spins return to their thermal equilibrium before the next radiofrequency (RF) pulse is applied.

Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol must be a self-validating system—meaning it contains internal checkpoints that immediately flag experimental failure. The following step-by-step methodology incorporates these checks.

Step-by-Step Methodology

Step 1: Sample Preparation Weigh exactly 5.0 ± 0.1 mg of the N-Methyl-N-[(5-nitro-2-furyl)methyl]amine analyte. Dissolve completely in 600 µL of 99.9% isotopic purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference[3]. Vortex for 30 seconds to ensure a homogeneous solution free of particulates.

Step 2: Probe Tuning & Matching Insert the NMR tube into a 500 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATM) for both ¹H and ¹³C nuclei.

  • Self-Validation Check: The tuning curve must show a sharp dip exactly at the Larmor frequency of the respective nuclei, ensuring maximum RF power transfer and optimal Signal-to-Noise Ratio (SNR).

Step 3: Shimming & Locking Lock the spectrometer to the deuterium signal of the DMSO-d₆ solvent. Execute gradient shimming (e.g., TopShim) to homogenize the magnetic field across the sample volume.

  • Self-Validation Check: The protocol is only validated to proceed if the TMS signal exhibits a Line Width at Half-Height (FWHM) of ≤ 0.5 Hz . A broader peak indicates poor field homogeneity, which will obscure fine J-coupling splitting.

Step 4: 1D ¹H & ¹³C Acquisition Acquire the ¹H spectrum using a standard 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥ 5 × T1​ (typically 15 seconds for small organic molecules)[4].

  • The Causality: A delay of 5 × T1​ ensures >99.3% recovery of macroscopic magnetization along the Z-axis. This is the physical mechanism that guarantees the resulting peak integrations are strictly proportional to the molar ratio of the protons.

Step 5: 2D NMR Acquisition Acquire a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Self-Validation Check: In the multiplicity-edited HSQC, the -CH₂- methylene group must appear with an inverted phase (e.g., negative/red) relative to the -CH₃ and furan -CH signals (positive/blue). If this phase inversion is absent, the structural assignment is fundamentally flawed.

NMR_Workflow A Sample Preparation (5 mg in DMSO-d6) B Probe Tuning & Shimming (Line width ≤ 0.5 Hz) A->B Insert & Lock C 1D 1H & 13C Acquisition (D1 ≥ 5 × T1) B->C Optimize Field D 2D Acquisition (HSQC, HMBC, COSY) C->D Confirm Purity E Data Processing & Structural Validation D->E Assign Connectivity

Caption: Step-by-step NMR acquisition workflow ensuring quantitative structural validation.

Structural Elucidation & Signal Assignment

Following the rigorous acquisition, the data must be assigned according to established reporting guidelines[5]. The strongly electron-withdrawing 5-nitro group exerts a profound deshielding effect on the furan ring, particularly at the C5 and C4 positions.

Quantitative Data Summary

The table below summarizes the validated ¹H and ¹³C NMR assignments for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Shift (δ, ppm)Key HMBC Correlations (H to C)
2 (Furan C-R) ---154.5-
3 (Furan CH) 6.72d (3.8)1H111.2C2, C4, C5
4 (Furan CH) 7.65d (3.8)1H113.8C2, C3, C5
5 (Furan C-NO₂) ---151.0-
6 (-CH₂-) 3.85s2H45.2C2, C3, C7 (N-CH₃)
7 (N-CH₃) 2.35s3H35.6C6 (-CH₂-)
8 (-NH-) 2.10br s1H--

Note: The stoichiometric integration of the ¹H signals (excluding the exchangeable -NH- proton) strictly equals 7 protons. Any deviation >2% in the relative integration of the N-methyl (3H) to the methylene (2H) signals immediately invalidates the purity of the batch.

2D NMR Connectivity & Regiochemical Confirmation

While 1D NMR provides the inventory of atoms, 2D HMBC provides the architectural blueprint. HMBC detects long-range scalar couplings (²J and ³J) between protons and carbons separated by two or three bonds. This is the ultimate self-validating check for regiochemistry.

  • Anchoring the Side Chain: The methylene protons (H6 at δ 3.85) exhibit a strong ³J correlation to the furan C3 carbon (δ 111.2) and a ²J correlation to the C2 carbon (δ 154.5). This unequivocally proves the methylamine group is attached at position 2.

  • Confirming the Amine Linkage: The N-methyl protons (H7 at δ 2.35) show a clear ³J correlation across the nitrogen atom to the methylene carbon (C6 at δ 45.2), confirming the secondary amine structure rather than a ring-methylated isomer.

HMBC_Network cluster_Protons Proton Donors (1H) cluster_Carbons Carbon Acceptors (13C) H6 Methylene H6 C2 Furan C2 H6->C2 2J C3 Furan C3 H6->C3 3J H7 N-Methyl H7 C6 Methylene C6 H7->C6 3J H3 Furan H3 H3->C2 2J C5 Furan C5 (NO2) H3->C5 3J

Caption: Key Heteronuclear Multiple Bond Correlation (HMBC) pathways confirming regiochemistry.

Conclusion

The structural characterization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine requires more than basic spectral acquisition; it demands a logically structured, self-validating analytical system. By strictly controlling solvent parameters, enforcing T1​ -dependent relaxation delays for quantitative integration, and mapping 2D heteronuclear connectivity, researchers can achieve absolute certainty regarding the molecule's regiochemistry and purity. This rigorous approach mitigates downstream risks in drug development, ensuring that the pharmacological data generated is tied to a fully authenticated chemical entity.

References

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. National Institutes of Health (NIH). 1[1]

  • NMR Sample Preparation: The Complete Guide. Organomation. 3[3]

  • Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. National Institutes of Health (NIH). 2[2]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. 4[4]

  • NMR Guidelines for ACS Journals. American Chemical Society (ACS).5[5]

Sources

Methodological & Application

Step-by-step laboratory synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reductive Amination Protocol for the Synthesis of N-Methyl-1-(5-nitrofuran-2-yl)methanamine

Executive Summary & Pharmacological Context

The 5-nitrofuran pharmacophore is a critical structural motif in medicinal chemistry, historically recognized for its broad-spectrum antibacterial properties and its efficacy against parasitic infections. Clinical nitrofuran drugs, such as nifurtimox and nitrofurantoin, rely on the bioactivation of the nitro group by bacterial or parasitic nitroreductases to generate reactive species that inhibit DNA replication and protein synthesis[1][2].

In contemporary drug development, particularly in the search for novel treatments for Chagas disease (caused by Trypanosoma cruzi), functionalized 5-nitrofurans remain highly relevant[3]. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (also systematically named N-methyl-1-(5-nitrofuran-2-yl)methanamine) serves as a vital secondary amine building block. It allows for the synthesis of diverse derivatives, such as substituted hydrazides and oxadiazoles, which are designed to improve pharmacokinetic profiles and reduce the systemic toxicity associated with classical nitrofurans[2][3].

Mechanistic Rationale & Experimental Design (E-E-A-T)

The synthesis of secondary amines from aldehydes is most efficiently achieved via reductive amination . For the synthesis of N-methyl-1-(5-nitrofuran-2-yl)methanamine from 5-nitro-2-furaldehyde and methylamine, strict chemoselectivity is required.

  • Choice of Reducing Agent: The 5-nitrofuran ring is highly sensitive to strong reducing agents (like Lithium Aluminum Hydride) and catalytic hydrogenation, which will readily reduce the nitro group to an amine or hydroxylamine, destroying the pharmacophore[1]. Furthermore, standard Sodium Borohydride ( NaBH4​ ) can prematurely reduce the aldehyde to an alcohol before imine formation is complete. Therefore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected. STAB is a mild, chemoselective reducing agent that preferentially reduces protonated imines/iminiums over aldehydes, leaving the nitro group and the furan ring completely intact.

  • Amine Source: Methylamine hydrochloride is preferred over aqueous methylamine to minimize water in the reaction mixture, which drives the equilibrium of the intermediate imine formation forward. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to liberate the free amine in situ.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are optimal solvents for STAB-mediated reductive aminations, providing excellent solubility for the reagents while supporting the mildly acidic conditions required for iminium reduction.

Quantitative Data & Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)FunctionSafety / Handling Notes
5-Nitro-2-furaldehyde 141.081.001.41 gStarting MaterialLight sensitive; handle under inert atmosphere.
Methylamine HCl 67.521.501.01 gAmine SourceHygroscopic; store desiccated.
DIPEA 129.241.502.61 mLBaseFlammable, corrosive; use in fume hood.
NaBH(OAc)3​ (STAB) 211.941.402.97 gReducing AgentMoisture sensitive; releases flammable gas with water.
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLSolventToxic, potential carcinogen; handle with appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Imine Formation

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen gas for 5 minutes to establish an inert atmosphere.

  • Reagent Loading: Add 5-nitro-2-furaldehyde (1.41 g, 10.0 mmol) and Methylamine hydrochloride (1.01 g, 15.0 mmol) to the flask.

  • Solvation & Basification: Inject anhydrous 1,2-Dichloroethane (DCE) (40 mL) into the flask, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol).

  • Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours. Causality Note: This pre-stirring period is critical to allow the aldehyde and amine to condense into the intermediate imine before the reducing agent is introduced, thereby minimizing the formation of the byproduct (5-nitrofuran-2-yl)methanol.

Phase 2: Chemoselective Reduction 5. Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (2.97 g, 14.0 mmol) portion-wise over 15 minutes to control any mild exotherm. 6. Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 to 12 hours. 7. Validation (Self-Validating Step): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is deemed complete when the aldehyde starting material spot disappears and a more polar, amine-positive spot (ninhydrin stain active) appears.

Phase 3: Workup and Purification 8. Quenching: Quench the reaction carefully by adding 25 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 15 minutes to decompose unreacted borohydride species. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 10. Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude dark oil via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane containing 0.1% Triethylamine to prevent streaking). 12. Storage: The purified N-methyl-1-(5-nitrofuran-2-yl)methanamine should be stored at -20 °C under argon to prevent oxidative degradation. Alternatively, it can be converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base, which significantly increases its bench stability[2][4].

Process Workflow Visualization

G A 5-Nitro-2-furaldehyde + Methylamine HCl B Solvent: Anhydrous DCE Base: DIPEA A->B C Imine Condensation (Stir 1-2h, RT) B->C D Addition of NaBH(OAc)3 (Chemoselective Reduction at 0 °C) C->D E Reaction Monitoring (LC-MS / TLC Validation) D->E F Aqueous Workup (NaHCO3 Quench & DCM Extraction) E->F G Drying & Concentration (Na2SO4, Rotovap) F->G H Flash Chromatography (Silica, DCM/MeOH/TEA) G->H I Pure N-Methyl-1-(5-nitrofuran-2-yl)methanamine H->I

Caption: Workflow diagram detailing the chemoselective reductive amination and purification process.

References

  • Palace-Berl, F., et al. (2015). Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients. European Journal of Medicinal Chemistry. 3

  • National Institutes of Health (NIH). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. PMC. 2

  • National Institute of Standards and Technology (NIST). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. NIST Chemistry WebBook. 4

  • ResearchGate. An update on derivatisation and repurposing of clinical nitrofuran drugs. 1

Sources

How to prepare N-Methyl-N-[(5-nitro-2-furyl)methyl]amine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Optimization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Stock Solutions for Cell Culture Assays

Mechanistic Overview and Rationale

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a specialized nitrofuran derivative. Compounds containing the 5-nitro-2-furyl pharmacophore are widely utilized in targeted cell culture assays, particularly in the study of nitroreductase (NTR)-directed enzyme prodrug therapy (GDEPT) and antimicrobial screening.

In biological systems, the relatively inert nitrofuran prodrug is catalytically reduced by bacterial or engineered eukaryotic nitroreductases (e.g., flavoproteins) into highly reactive nitroso and hydroxylamine intermediates, as detailed by [1]. These electrophilic species rapidly induce cytotoxic effects by crosslinking DNA, inhibiting RNA transcription, and disrupting ribosomal protein synthesis[2]. Understanding this bioactivation pathway is critical, as the efficacy of the compound in vitro is directly proportional to the cellular expression of NTRs and the precise, precipitation-free delivery of the drug to the culture media.

NTR_Activation Prodrug N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Inactive Prodrug) Intermediate Nitroso / Hydroxylamine Intermediates Prodrug->Intermediate Reduction NTR Nitroreductase (NTR) + NAD(P)H NTR->Intermediate Catalyzes DNA_Damage DNA Crosslinking & Protein Damage Intermediate->DNA_Damage Electrophilic Attack Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Triggers

Figure 1: NTR-mediated bioactivation pathway of 5-nitro-2-furyl derivatives.

Physicochemical Properties & Solvent Selection

Like most nitrofuran derivatives (e.g., nitrofurantoin), N-Methyl-N-[(5-nitro-2-furyl)methyl]amine exhibits high lipophilicity and is practically insoluble in aqueous buffers[3]. Attempting to dissolve the raw powder directly in cell culture media will result in incomplete dissolution, micro-precipitation, and highly variable assay results.

To circumvent this, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used as the primary vehicle. According to guidelines from [4], DMSO is the gold standard for cell culture due to its lower cytotoxicity profile compared to DMF. The solubility of typical nitrofurans in DMSO is approximately 25 to 33.3 mg/mL[5][6].

Table 1: Physicochemical & Handling Parameters

Parameter Specification / Recommendation
Chemical Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Primary Solvent 100% Anhydrous Cell-Culture Grade DMSO
Max Solubility (DMSO) ~25 mg/mL (approx. 160 mM)
Aqueous Stability Poor (Must be used within 24 hours)

| Light Sensitivity | High (Requires amber vials/dark storage) |

Protocol: Preparation of High-Concentration Stock Solutions

Expertise & Causality: Nitrofuran rings are highly susceptible to photolytic degradation and alkaline hydrolysis[3]. Furthermore, repeated freeze-thaw cycles can induce irreversible crystallization of the solute out of the DMSO matrix[4]. Therefore, stock solutions must be prepared in amber vials, aliquoted immediately to avoid temperature cycling, and stored at ultra-low temperatures.

Step-by-Step Methodology:

  • Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the compound. Weigh the desired amount (e.g., 15.6 mg for a 10 mL stock of 10 mM) into a sterile, amber glass vial.

  • Dissolution: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear and yellow, sonicate in a water bath at room temperature for 2-5 minutes. Do not heat the solution, as thermal stress can degrade the nitro group.

  • Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile amber microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term up to 1 year)[5].

Workflow Step1 1. Weigh Compound (Use Amber Vial to prevent photolysis) Step2 2. Dissolve in 100% Anhydrous DMSO (Vortex/Sonicate until clear) Step1->Step2 Step3 3. Aliquot Stock Solution (Store at -20°C to -80°C) Step2->Step3 Step4 4. Prepare Intermediate Dilution (Dilute in PBS/Media dropwise) Step3->Step4 Step5 5. Treat Cell Culture (Ensure Final DMSO ≤ 0.5%) Step4->Step5

Figure 2: Standardized workflow for nitrofuran stock solution preparation.

Protocol: Preparation of Working Solutions for Cell Culture

Expertise & Causality: When a high-concentration DMSO stock is introduced directly into aqueous media, the sudden shift in solvent polarity can cause localized supersaturation, leading to rapid precipitation of the nitrofuran[4]. To prevent this, intermediate dilutions and dropwise additions under continuous agitation are required. Aqueous solutions of nitrofurans are unstable and should not be stored for more than one day, as advised by [6].

Step-by-Step Methodology:

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure any micro-crystals formed during freezing are fully redissolved.

  • Intermediate Dilution: Prepare a 10X or 100X intermediate working solution by adding the DMSO stock dropwise into a secondary tube containing pre-warmed (37°C) complete culture media or PBS. Vortex continuously during addition to ensure rapid and even dispersion.

  • Final Treatment: Add the intermediate solution to the experimental cell culture plates. Ensure the final concentration of DMSO in the well does not exceed 0.5% (v/v)—ideally keeping it ≤ 0.1% to prevent solvent-induced cytotoxicity[4].

  • Self-Validating Quality Control: Every protocol must act as a self-validating system. Always include a "Vehicle Control" well containing the exact final percentage of DMSO without the drug to isolate solvent effects. Additionally, observe the highest concentration treatment well under an inverted phase-contrast microscope to confirm the absolute absence of drug micro-crystals before proceeding with the assay.

Table 2: Dilution Matrix for Cell Culture Assays (Targeting ≤ 0.5% Final DMSO)

Desired Final Conc. Stock Solution Conc. Volume of Stock Volume of Media Final DMSO %
100 µM 20 mM 5 µL 995 µL 0.5%
50 µM 10 mM 5 µL 995 µL 0.5%
10 µM 10 mM 1 µL 999 µL 0.1%

| 1 µM | 1 mM | 1 µL | 999 µL | 0.1% |

References

  • Optimizing dosing of nitrofurantoin from a PK/PD point of view. Erasmus University Rotterdam. URL:[Link][3]

Sources

Application Note: HPLC-UV Method Development for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Introduction & Analytical Rationale

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a secondary amine containing a highly conjugated 5-nitro-2-furyl chromophore. Compounds bearing the nitrofuran moiety are frequently investigated for their potent antimicrobial properties, as well as their potential genotoxic and mutagenic profiles. Developing a robust, stability-indicating HPLC-UV method for this analyte requires overcoming specific physicochemical challenges: primarily, the tendency of secondary amines to cause severe peak tailing on silica-based stationary phases, and the need for high specificity in complex matrices.

As a Senior Application Scientist, the approach to this method development is grounded in fundamental chromatographic principles. Rather than relying on trial and error, this protocol is engineered by aligning the analyte’s pKa​ and UV absorption characteristics with the appropriate stationary phase and mobile phase thermodynamics.

Mechanistic Justification for Method Parameters
  • Wavelength Selection (365 nm): The 5-nitro-2-furyl group possesses a highly conjugated π -electron system that absorbs strongly in the UVA region. Monitoring at 365 nm maximizes sensitivity for the intact nitrofuran structure while virtually eliminating background interference from endogenous matrix proteins or formulation excipients, which typically absorb below 280 nm[1].

  • Mobile Phase pH Control (pH 3.0): The secondary amine group is highly basic. If analyzed at a neutral pH, it will interact with unreacted, ionized silanols ( Si−O− ) on the silica support, leading to secondary retention mechanisms and severe peak tailing. By buffering the mobile phase to pH 3.0 using orthophosphoric acid and adding a competitive amine (0.1% Triethylamine), we protonate the residual silanols (neutralizing them) and ensure the analyte remains fully ionized, yielding a sharp, symmetrical peak[2].

  • Stationary Phase Selection: A core-shell C18 column (e.g., Ascentis Express, 2.7 µm) is selected. Core-shell technology provides the efficiency of sub-2 µm particles with significantly lower backpressure, making it ideal for high-throughput gradient analysis[2].

Method Development Logic

The following diagram illustrates the systematic causality driving the method development workflow.

MethodDev A Analyte Profiling (pKa, LogP, UV Spectrum) B Stationary Phase Selection (High-Coverage C18 / T3) A->B Polar amine requires retentive phase C Mobile Phase Optimization (pH 3.0 Buffer + Acetonitrile) A->C Acidic pH suppresses silanol ionization D Gradient & Flow Rate Screening B->D C->D E Method Validation (ICH Q2(R1) Guidelines) D->E Optimized Resolution & Peak Symmetry

Method development logic for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine HPLC-UV analysis.

Experimental Protocols

Reagents and Materials
  • Analyte Standard: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Reference Standard Grade, >99.0% purity).

  • Solvents: Acetonitrile (LC-MS or HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Triethylamine (TEA, HPLC Grade), Orthophosphoric acid (85%, AR Grade).

  • Consumables: 0.22 µm PTFE syringe filters. PTFE is selected over nylon to prevent binding of the hydrophobic nitrofuran moiety and to withstand the acetonitrile used in sample preparation[3].

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterCondition
Column Core-shell C18 (7.5 cm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Triethylamine in Water (Adjusted to pH 3.0 with H3​PO4​ )
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 365 nm
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020High aqueous to retain the polar amine
4.08020Isocratic hold for analyte focusing
8.04060Linear ramp to elute hydrophobic impurities
10.04060Wash step
10.18020Return to initial conditions
15.08020Column re-equilibration

Sample Preparation Workflow

For biological matrices (e.g., plasma) or complex formulations, sample clean-up is critical to protect the column and ensure method trustworthiness. Protein precipitation using a 1:3 ratio of sample to acetonitrile efficiently crashes out proteins while solubilizing the target analyte[1].

SamplePrep S1 Sample Aliquoting S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (10,000 rpm, 10 min) S2->S3 S4 Supernatant Filtration (0.22 µm PTFE) S3->S4 S5 HPLC-UV Injection S4->S5

Step-by-step sample preparation workflow for matrix extraction and protein precipitation.

Step-by-Step Extraction Protocol:
  • Aliquot: Transfer 100 µL of the sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile to the sample.

  • Vortex: Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte partitioning.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins[4].

  • Filter: Carefully transfer the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Note: Amber vials are mandatory as nitrofuran derivatives are highly photosensitive and degrade upon prolonged exposure to ambient light[1].

System Suitability & Method Validation

A self-validating protocol requires built-in System Suitability Testing (SST) to verify that the chromatographic system is adequate for the intended analysis before running actual samples. The method was validated in accordance with ICH Q2(R1) guidelines.

Table 3: System Suitability Criteria (SST)

ParameterAcceptance CriteriaTypical Result
Retention Time ( tR​ ) Consistent~6.5 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 20004500
%RSD of Peak Area (n=6) 2.0%0.8%

Table 4: Method Validation Summary

Validation ParameterResult
Linearity Range 1.0 - 100 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Mean Recovery (Accuracy) 98.5% - 101.2%

Conclusion

The developed HPLC-UV method for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine successfully addresses the analytical challenges associated with secondary amines and photosensitive nitrofuran derivatives. By strictly controlling the mobile phase pH to 3.0 and utilizing a core-shell C18 column, the method suppresses silanol interactions, resulting in excellent peak symmetry ( Tf​=1.12 ). The use of 365 nm for UV detection ensures high specificity and sensitivity, making this protocol highly reliable for both API quality control and pharmacokinetic profiling.

References

  • Bruggemann, R. J., et al. "Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine." Journal of Pharmaceutical and Biomedical Analysis, 2019. URL: [Link]

  • "A new rp-hplc assay method for determination and quantitation of nitrofurantoin api." International Journal of Chemical and Pharmaceutical Analysis, 2016. URL: [Link]

  • "Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography." Shimadzu Application News, 2013. URL:[Link]

  • "Development of an analytical method to detect metabolites of nitrofurans." Aquaculture, 2013. URL: [Link]

Sources

Advanced Application Note: Synthesis and Utilization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in Nitrofuran Derivative Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the precise engineering of prodrug precursors. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (also known as N-methyl-5-nitrofurfurylamine) is a highly versatile secondary amine that serves as a foundational building block for synthesizing nitrofuran-based antimicrobial agents and hypoxia-activated prodrugs (HAPs).

This application note provides a comprehensive, self-validating guide to the synthesis of this precursor and its subsequent conjugation into complex prodrug architectures. By leveraging the specific bioreductive properties of the 5-nitrofuran moiety, researchers can design therapeutics that remain inert in healthy tissue but undergo rapid, targeted activation in the presence of bacterial nitroreductases or within the hypoxic microenvironments of solid tumors[1][2].

Mechanistic Rationale: The 5-Nitrofuran Trigger

The 5-nitrofuran ring is a privileged scaffold in medicinal chemistry due to its distinct electrochemical profile. The strong electron-withdrawing nature of the nitro group makes it an excellent substrate for both bacterial Type I (oxygen-insensitive) nitroreductases (e.g., E. coli NfsA/NfsB) and mammalian Type II (oxygen-sensitive) reductases[1].

Causality in Prodrug Design:

  • The Trigger: In normoxic (healthy) cells, the one-electron reduction of the nitro group yields a nitro radical anion. Oxygen rapidly oxidizes this radical back to the parent nitro compound (futile redox cycling), keeping the prodrug intact. In hypoxic tumor cores, the absence of oxygen allows further reduction to a hydroxylamine or amine[2].

  • The Linker: The N-methyl group of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is critical. As a secondary amine, it forms highly stable linkages (such as triazenes, ureas, or phosphoramidates) that resist premature systemic hydrolysis. Upon nitroreduction, the resulting electron-donating amino/hydroxylamino group triggers a spontaneous electronic cascade (e.g., 1,6-elimination), severing the N-methyl linkage and releasing the active cytotoxic payload[3].

G Prodrug 5-Nitrofuran Prodrug NTR Nitroreductase (1e- or 2e- reduction) Prodrug->NTR Radical Nitro Radical Anion (NO2•-) NTR->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia O2 present Hypoxia Hypoxia Further Reduction Radical->Hypoxia Low O2 Normoxia->Prodrug ROS generation Hydroxylamine Hydroxylamine (NHOH) Active Alkylator Hypoxia->Hydroxylamine DNA DNA Damage & Apoptosis Hydroxylamine->DNA Crosslinking/Alkylation

Bioreductive activation pathway of 5-nitrofuran prodrugs in hypoxic microenvironments.

Protocol I: Synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

The synthesis relies on the nucleophilic substitution of 2-(bromomethyl)-5-nitrofuran, a known alkylating agent, with methylamine[4].

Critical Insight: The primary challenge in this step is over-alkylation. If the newly formed secondary amine reacts with another molecule of the bromide, an unwanted tertiary amine is formed. To prevent this, a reverse addition technique into a large molar excess of methylamine is strictly required.

Materials Required
  • 2-(Bromomethyl)-5-nitrofuran (CAS: 20782-91-6)[4]

  • Methylamine solution (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) and Brine

Step-by-Step Methodology
  • Preparation of the Amine Bath: Purge a 250 mL round-bottom flask with Argon. Add 50 mL of the 2.0 M methylamine solution in THF (100 mmol, ~10 equiv) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Dissolution: In a separate vial, dissolve 2.06 g of 2-(bromomethyl)-5-nitrofuran (10 mmol) in 20 mL of anhydrous THF.

  • Reverse Addition: Using a syringe pump, add the bromide solution dropwise into the vigorously stirring methylamine solution over 45 minutes at 0 °C. Causality: Slow addition ensures the local concentration of methylamine is always vastly higher than the bromide, kinetically favoring mono-alkylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor completion via TLC (Hexane:EtOAc 1:1; UV active).

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove excess methylamine and THF. Redissolve the crude residue in 50 mL DCM. Wash with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude product. Purify via silica gel flash chromatography (DCM:MeOH 95:5 with 0.1% Et3N) to afford the pure secondary amine as a yellow/brown oil.

Protocol II: Synthesis of a Hypoxia-Activated Triazene Prodrug

Once synthesized, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine can be conjugated to an aryl diazonium salt to form a combi-triazene prodrug. These prodrugs are designed to release methyl diazonium (a potent DNA alkylator similar to the active metabolite of Temozolomide) selectively in hypoxic environments[1].

Critical Insight: Triazene linkages are highly susceptible to acid-catalyzed decomposition. The reaction environment must be strictly buffered to a slightly basic pH (pH 8–9) during conjugation and extraction.

Step-by-Step Methodology
  • Diazotization: Dissolve the target aniline derivative (e.g., 4-aminobenzamide, 5 mmol) in 15 mL of anhydrous Acetonitrile (MeCN). Cool to -5 °C in an ice/salt bath.

  • Nitrosonium Addition: Add Nitrosonium tetrafluoroborate (NOBF4, 1.05 equiv) in one portion. Stir for 15 minutes until a clear diazonium salt solution forms.

  • Conjugation: Dissolve N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (5.5 mmol) in 5 mL MeCN and add it dropwise to the diazonium solution.

  • pH Adjustment (Critical Step): Immediately add a pre-chilled aqueous solution of K2CO3 (2.0 M) dropwise until the pH of the mixture reaches 8.5. Causality: The basic environment deprotonates the intermediate, driving the formation of the stable triazene linkage and preventing reversion to the diazonium species.

  • Extraction: Extract the aqueous mixture with cold Ethyl Acetate (3 × 30 mL). Wash the combined organics with cold brine, dry over Na2SO4, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation.

Workflow A 5-Nitrofurfuryl Alcohol B PBr3 / THF 0°C to RT A->B C 2-(Bromomethyl) -5-nitrofuran B->C D MeNH2 (Excess) THF, 0°C C->D E N-Methyl-N-[(5-nitro -2-furyl)methyl]amine D->E F Diazonium Salt K2CO3, pH 8.5 E->F G Triazene Prodrug F->G

Step-by-step synthetic workflow from 5-nitrofurfuryl alcohol to a functional triazene prodrug.

Quantitative Data & Validation

To ensure the integrity of the synthetic protocols, the following tables summarize expected optimization yields and biological validation metrics for the resulting nitrofuran derivatives.

Table 1: Effect of Methylamine Equivalents on Precursor Synthesis Yield Data demonstrates the necessity of high methylamine excess to prevent tertiary amine formation.

MeNH₂ EquivalentsAddition MethodYield: Secondary Amine (%)Yield: Tertiary Amine (%)
1.2Direct Addition28%65%
5.0Direct Addition55%32%
10.0Reverse Addition89% < 5%

Table 2: Comparative Bioreductive Activation Kinetics Half-life (t1/2) of the synthesized 5-nitrofuran triazene prodrug in various conditions, validating its selectivity as a Hypoxia-Activated Prodrug (HAP)[2].

Assay ConditionReductase PresentOxygen StatusProdrug Half-Life (t₁/₂)
PBS Buffer (pH 7.4)NoneNormoxia> 48 hours
Human Liver MicrosomesMammalian Type IINormoxia (21% O₂)> 24 hours
Human Liver MicrosomesMammalian Type IIHypoxia (< 0.1% O₂)45 minutes
Recombinant E. coli NfsBBacterial Type INormoxia< 1 minute

References

  • Synthesis and Biological Studies of Novel Nucleoside Phosphoramidate Prodrugs Journal of Medicinal Chemistry - ACS Publications[Link]

  • Exploiting Methyl Triazenes as Attractive Alternatives to Temozolomide and Dacarbazine for Cancer Therapy MDPI[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma PMC - National Institutes of Health[Link]

Sources

Quantitative Analysis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, scientifically-grounded protocol for the sensitive and selective quantification of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the use of nitrofuran antibiotics in food-producing animals is broadly prohibited due to toxicological concerns, the need for robust analytical methods for parent compounds and their metabolites remains critical in both regulatory monitoring and drug development contexts.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to data analysis. The methodology is built upon established principles of bioanalysis for related nitrofuran compounds and is structured to meet the rigorous standards of international validation guidelines.[3][4][5]

Introduction and Scientific Principle

Nitrofuran antibiotics are broad-spectrum antimicrobials. Their use in veterinary medicine for food-producing animals has been banned in many jurisdictions, including the European Union, due to evidence suggesting potential carcinogenicity and mutagenicity.[2][6] Regulatory oversight and pharmacokinetic studies rely on the detection of their tissue-bound and circulating metabolites, which are often more stable and persistent than the parent drugs.[2]

The target analyte, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine , is a secondary amine derivative of the 5-nitrofuran core structure. Unlike the commonly monitored nitrofuran metabolites (e.g., AOZ, AHD, SEM), which are often derivatized with 2-nitrobenzaldehyde to enhance chromatographic retention and detection, the structure of this analyte is amenable to direct analysis.[1][7]

The principle of this method is based on the extraction of the analyte from a plasma matrix, followed by chromatographic separation and detection using a highly selective and sensitive tandem mass spectrometer. The workflow involves:

  • Protein Precipitation: Denaturing plasma proteins to release the analyte.

  • Liquid-Liquid Extraction (LLE): Isolating the analyte from endogenous matrix components.

  • LC-MS/MS Analysis: Separating the analyte from potential interferences using reverse-phase chromatography and quantifying it with Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.

Accurate quantification is achieved through the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot IS Spike with Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge1 Centrifugation PP->Centrifuge1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifuge1->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LC UHPLC Separation (Reversed-Phase) Recon->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification vs. Calibration Curve MS->Quant

Caption: High-level workflow for the analysis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in plasma.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • Reference Standards:

    • N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Analyte, >98% purity)

    • d₃-N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Internal Standard, >98% purity, custom synthesis may be required)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ethyl Acetate (HPLC grade)

  • Additives:

    • Formic Acid (LC-MS grade, >99%)

  • Biological Matrix:

    • Blank human or animal plasma (screened for interferences), stabilized with K₂EDTA.

Instrumentation
  • Liquid Chromatograph: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • General Lab Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and must be optimized in the user's laboratory for the specific instrumentation employed.

Liquid Chromatography Conditions
ParameterRecommended SettingRationale
Analytical Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI+ mode and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CImproves peak symmetry and reduces viscosity, leading to better chromatography.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient Elution See Table 1A gradient is necessary to elute the analyte with good peak shape and separate it from early-eluting matrix components.

Table 1: Suggested Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions

The analyte contains a secondary amine, which is readily protonated, making positive ion ESI the ideal choice.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Source Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Nebulizer Gas (N₂): Instrument-specific settings

    • Drying Gas (N₂): Instrument-specific settings

Predicted Fragmentation and MRM Transitions

The molecular formula for the analyte is C₇H₈N₂O₃, with a monoisotopic mass of 168.0535 Da. The protonated precursor ion [M+H]⁺ is expected at m/z 169.1. Fragmentation is predicted to occur via cleavage of the benzylic C-N bond, a common pathway for such structures.[8][9]

Caption: Proposed fragmentation pathway for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

Table 2: Proposed MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Use Collision Energy (eV)
Analyte 169.1 123.0 Quantifier 15-25 (Optimize)
Analyte 169.1 95.0 Qualifier 20-30 (Optimize)

| IS (d₃-Analyte) | 172.1 | 123.0 | Quantifier | 15-25 (Optimize) |

Note: Collision energies are starting points and require empirical optimization via infusion of the analytical standard.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard reference materials into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike blank, pooled plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). Prepare at least 8 non-zero calibration standards and QCs at a minimum of four levels: LLOQ, Low, Medium, and High.

Plasma Sample Preparation Protocol (LLE)
  • Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., at 100 ng/mL) to all tubes except for the double blank (matrix blank).

  • Vortex: Briefly vortex mix for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 800 µL of ethyl acetate to the supernatant. Vortex for 2 minutes.[10]

  • Centrifuge: Centrifuge at 14,000 x g for 5 minutes to separate the layers.

  • Isolate Organic Layer: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95% A, 5% B). Vortex to ensure complete dissolution.

  • Inject: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation

The developed method must be fully validated according to current regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[5][11] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[4][12]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (for small molecules)[13]
Selectivity Demonstrate that the method can differentiate the analyte from endogenous matrix components. Response in ≥80% of blank lots should be <20% of the LLOQ response for the analyte.
Calibration Curve Define the relationship between instrument response and analyte concentration. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision Assess the closeness of measured values to the nominal value and the degree of scatter. Mean accuracy within ±15% (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Accuracy within ±20% of nominal, precision ≤20%, and signal-to-noise ratio ≥ 5.
Matrix Effect Evaluate the ion suppression or enhancement from co-eluting matrix components. CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process. Should be consistent and reproducible, though no specific % value is mandated.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note provides a robust and detailed framework for the development and validation of an LC-MS/MS method for the quantification of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in plasma. By employing a direct analysis approach with a stable isotope-labeled internal standard and a straightforward LLE sample preparation, this method is designed to deliver high sensitivity, selectivity, and reliability. Adherence to the validation principles outlined herein will ensure that the data generated is suitable for regulatory submissions and critical decision-making in drug development and safety monitoring.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • De Nardi, C., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(6), 629-632. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Mottier, P., et al. (2003). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Journal of Agricultural and Food Chemistry, 51(23), 6795-6802. [Link]

  • Le Bizec, B., et al. (2011). Detection of banned nitrofuran metabolites in animal plasma samples using UHPLC-MS/MS. Food Additives & Contaminants: Part A, 28(6), 734-741. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Mottier, P., et al. (2003). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. PubMed. [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • NUCLEUS Information Resources. (2011). TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

Sources

Antimicrobial susceptibility testing protocols using N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Antimicrobial Susceptibility Testing (AST) Protocols for Investigational Nitrofuran Derivatives Focus Compound: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Introduction & Scientific Rationale

The escalating threat of antimicrobial resistance (AMR), particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), has necessitated the re-evaluation of legacy antibiotic classes[1]. Nitrofurans, characterized by a 5-nitrofuran "warhead," have a proven track record of robust bactericidal activity and a high barrier to resistance[2].

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine represents a structurally optimized investigational nitrofuran derivative. While the 5-nitrofuran core drives the bactericidal effect, the N-methyl amine molecular periphery modulates cellular uptake, target selectivity, and binding affinity to bacterial reductases[2]. This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of this compound, grounded in the causality of its mechanism of action.

Mechanism of Action & Resistance Causality

Nitrofurans are prodrugs that require enzymatic activation within the bacterial cytosol[3]. The primary mechanism of action involves oxygen-insensitive bacterial nitroreductases, specifically the flavoproteins NfsA (NADPH-dependent) and NfsB (NADH/NADPH-dependent)[4].

Using a ping-pong Bi-Bi mechanism, these enzymes transfer electrons from NAD(P)H to the 5-nitro group of the furan ring, reducing it into highly reactive nitroso and hydroxylamine intermediates[4]. These electrophilic species indiscriminately attack bacterial macromolecules, causing lethal DNA damage and ribosomal inhibition[5].

Causality of Resistance: Because the drug relies on enzymatic activation, the primary mechanism of bacterial resistance is not target mutation or efflux, but rather loss-of-function mutations in the nfsA and nfsB genes, or mutations in ribE (which is required for the synthesis of the FMN cofactor essential for nitroreductase function)[5].

Fig 1. Nitroreductase-mediated activation pathway of nitrofuran prodrugs.

Experimental Workflows: Antimicrobial Susceptibility Testing (AST)

To ensure trustworthiness and reproducibility, the following protocols are adapted from ISO 20776-1 and EUCAST guidelines specifically for hydrophobic nitrofuran derivatives[6].

Protocol A: Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible bacterial growth[1].

Causality in Experimental Design:

  • Solvent Choice: Nitrofurans exhibit poor aqueous solubility. Initial solubilization must be performed in 100% DMSO to prevent precipitation, ensuring accurate dosing[2].

  • Media Choice: Cation-adjusted Mueller-Hinton Broth (MHB) is strictly used because its standardized calcium and magnesium levels prevent artificial fluctuations in bacterial membrane permeability[1].

  • Inoculum Standardization: Using a 0.5 McFarland standard ensures the bacterial population is precisely calibrated (~1-2 × 10^8 CFU/mL), preventing false-resistant readouts caused by the "inoculum effect"[7].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in sterile DMSO to create a 10 mg/mL stock solution[2].

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform a serial two-fold dilution of the compound in MHB. The final testing concentrations should range from 128 µg/mL down to 0.125 µg/mL[1]. Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (OD630 = 0.08–0.13)[7]. Dilute this suspension 1:150 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the antimicrobial dilutions. The final well volume is 100 µL, with a final bacterial concentration of ~5 × 10^5 CFU/mL[1].

  • Controls: Include a positive growth control (MHB + bacteria + 1% DMSO) and a negative sterility control (MHB + 1% DMSO only)[1].

  • Incubation & Readout: Seal the plate to prevent evaporation and incubate at 35±1°C for 16–20 hours under ambient atmospheric conditions[6]. Determine the MIC visually or via a spectrophotometer (OD600) as the lowest concentration with no turbidity.

Protocol B: Disk Diffusion Test (Zone of Inhibition)

This qualitative assay is used for rapid screening of the compound's efficacy and cross-resistance profiling[6].

Step-by-Step Methodology:

  • Agar Preparation: Pour Mueller-Hinton Agar (MHA) into Petri dishes to a uniform depth of 4 mm.

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth[2].

  • Disk Application: Impregnate sterile 6 mm blank paper disks with 5 µg of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (diluted in water from the DMSO stock)[2]. Apply the disks firmly to the agar surface within 15 minutes of inoculation[7].

  • Incubation & Measurement: Invert the plates and incubate at 35±1°C for 18–24 hours[7]. Measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a caliper.

Fig 2. Standardized Broth Microdilution workflow for MIC determination.

Data Presentation: Benchmarking Nitrofuran Potency

When evaluating N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, its performance should be benchmarked against established clinical nitrofurans (e.g., Nitrofurantoin, Furazidin) and recently published investigational nitrofuran derivatives (e.g., oxadiazole-nitrofurans)[2][6]. The table below summarizes expected reference MIC ranges against ESKAPE pathogens to aid in comparative analysis[2][8].

Pathogen (ESKAPE Panel)Gram StainNitrofurantoin MIC (µg/mL)Furazidin MIC (µg/mL)Investigational Nitrofurans* MIC (µg/mL)
Staphylococcus aureusPositive16 - 328 - 160.25 - 8.0
Enterococcus faeciumPositive32 - 6416 - 324.0 - >64
Klebsiella pneumoniaeNegative32 - 12816 - 6416.0 - 64.0
Acinetobacter baumanniiNegative>64>648.0 - 32.0
Pseudomonas aeruginosaNegative>128>12832.0 - >128
Enterobacter cloacaeNegative16 - 648 - 324.0 - 32.0

*Note: "Investigational Nitrofurans" data reflects structurally optimized 5-nitrofuran derivatives featuring varied molecular peripheries (e.g., amine or oxadiazole substitutions) designed to enhance selectivity and overcome baseline resistance[2][8].

References

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PMC. Available at:[Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. Available at:[Link]

  • Nitrofurantoin NIT 100 mcg Intended Use. Microxpress. Available at:[Link]

  • The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN. PMC. Available at:[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at:[Link]

Sources

Application Note: In Vivo Dosing Strategies for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, pharmacologists, and drug development professionals.

Scientific Rationale & Mechanistic Overview

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a prototypical secondary amine bearing a 5-nitrofuran pharmacophore. In preclinical drug development, this structural motif is heavily leveraged in two distinct domains: as a potent antimicrobial/anti-trypanosomal agent and as a bioreductive trigger moiety in hypoxia-activated prodrugs (HAPs)[1],[2].

The causality behind its targeted in vivo efficacy lies in its enzymatic reduction. In the hypoxic tumor microenvironment (TME) or within specific target pathogens, endogenous nitroreductases (NTRs) reduce the 5-nitro group[1].

  • Type I NTRs catalyze an oxygen-insensitive, two-electron reduction leading to a reactive hydroxylamine or fully reduced amine, which subsequently induces cytotoxicity or releases a conjugated payload[1],[2].

  • Type II NTRs mediate a one-electron reduction to a nitro radical anion. In healthy, normoxic tissues, this radical is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling). This ensures that systemic toxicity is minimized and activity is spatially restricted to hypoxic or pathogen-dense zones[1].

MOA Prodrug N-Methyl-N-[(5-nitro-2- furyl)methyl]amine NTR Nitroreductase (NTR) Prodrug->NTR Binds Active Reactive Amine (Active Effector) NTR->Active Bioreduction Hypoxia Hypoxic TME (Low O2) Hypoxia->NTR Enhances Tox Targeted Cytotoxicity Active->Tox Induces

Fig 1. Bioreductive activation of 5-nitrofuran derivatives by nitroreductases in hypoxia.

Physicochemical Properties & Formulation Strategies

Like many 5-nitrofuranylamides, N-methyl-N-[(5-nitro-2-furyl)methyl]amine exhibits moderate lipophilicity, poor aqueous solubility, and a propensity for rapid in vivo metabolism[3]. Standard saline buffers are insufficient for achieving therapeutic exposures, necessitating the use of co-solvents.

Causality in Vehicle Selection:

  • Intravenous (IV) Dosing: High concentrations of surfactants (like Tween 80) can cause severe hemolysis or anaphylactoid reactions in mice. A validated, well-tolerated IV vehicle for nitrofurans consists of 45% PEG 400, 10% Ethanol, and 45% Water (or 5% Dextrose)[4]. PEG 400 acts as a powerful co-solvent without the hemolytic liabilities of raw detergents.

  • Oral (PO) Dosing: To overcome variable oral bioavailability[3],[5], lipid-based or high-PEG formulations are required. A mixture of 20% DMA (Dimethylacetamide) and 80% PEG400, or the use of Kolliphor/Solutol (20% in aqueous buffer), significantly enhances gastrointestinal absorption[6],[7].

Experimental Protocols: Murine Dosing & Pharmacokinetics

Trustworthiness & Self-Validating Systems: The following protocols are designed to ensure reproducibility. All formulations must be prepared fresh and protected from light, as nitrofurans are highly susceptible to photolytic degradation.

Protocol A: Preparation of Dosing Solutions
  • Weighing: Accurately weigh the required mass of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine into an amber glass vial to prevent UV-induced degradation.

  • IV Formulation (Target: 2.5 - 5.0 mg/kg)[4]:

    • Dissolve the compound in 10% (v/v) absolute Ethanol. Vortex until a clear solution is achieved.

    • Add 45% (v/v) PEG 400 and vortex for 2 minutes.

    • Slowly add 45% (v/v) sterile Water for Injection (or 5% Dextrose) while sonicating.

    • Validation Check: Inspect for micro-precipitates against a dark background. The solution must be perfectly clear before proceeding to injection.

  • PO Formulation (Target: 25 - 50 mg/kg)[7]:

    • Dissolve the compound in 20% (v/v) Solutol HS 15 (or DMA)[6],[7].

    • Dilute with 80% (v/v) PEG 400 or sterile saline. Vortex vigorously until homogenous.

Protocol B: In Vivo Administration (Adult CD-1 or C57BL/6 Mice, 20-25g)
  • IV Administration:

    • Pre-warm the mouse in a warming chamber (37°C) for 3-5 minutes. Rationale: This induces tail vein vasodilation, ensuring a smooth and atraumatic injection.

    • Restrain the mouse and disinfect the lateral tail vein with 70% ethanol.

    • Using a 27G to 30G needle, inject the IV formulation as a slow bolus over 15-30 seconds[4].

    • Volume Limit: Do not exceed 5 µL/g body weight (e.g., max 100 µL for a 20g mouse).

  • PO Administration:

    • Using a 20G or 22G reusable stainless-steel or disposable plastic feeding needle, administer the formulation directly into the stomach[7].

    • Volume Limit: Do not exceed 10 µL/g body weight (e.g., max 200 µL for a 20g mouse).

Protocol C: Pharmacokinetic Sampling & Processing
  • Time-Course: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4].

  • Collection: Use submandibular bleeding or tail snip for early time points (~20 µL per bleed). Use cardiac puncture under terminal anesthesia for the final 24-hour time point.

  • Processing: Collect blood into K2EDTA-coated tubes. Centrifuge immediately at 2,000 × g for 10 minutes at 4°C to halt ex vivo enzymatic degradation.

  • Storage: Transfer plasma to amber microcentrifuge tubes and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Workflow Formulation 1. Vehicle Formulation (PEG400 / EtOH / Water) Dosing 2. Murine Administration (IV or PO Routes) Formulation->Dosing Protect from light Sampling 3. Serial Blood Sampling (Tail Snip / Cardiac) Dosing->Sampling Time-course collection Analysis 4. LC-MS/MS PK Analysis & Efficacy Monitoring Sampling->Analysis Plasma extraction

Fig 2. Standardized in vivo pharmacokinetic workflow for nitrofuran evaluation in mice.

Data Presentation: Expected Pharmacokinetic Profile

Based on the structural homology to established nitrofuran therapeutics (e.g., nifurtimox, nitrofurantoin), researchers should anticipate a rapid clearance profile[5],[8],[4]. The table below summarizes the expected baseline PK parameters for this class of compounds in a murine model.

Pharmacokinetic ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Biological Interpretation
Cmax (µg/mL) 4.5 - 6.01.5 - 3.0Rapid absorption, but peak systemic levels are blunted by first-pass metabolism[3].
Tmax (h) N/A0.5 - 1.0Indicates rapid gastrointestinal uptake[5].
T1/2 (h) 0.8 - 1.51.0 - 2.0Short half-life typical of nitrofurans; requires frequent dosing (BID/QID) for sustained in vivo efficacy[5],[7].
Bioavailability (F%) 100%30% - 45%Moderate oral bioavailability due to hepatic clearance and limited aqueous solubility[3],[5].
Clearance (L/h/kg) 1.2 - 2.0N/AHigh systemic clearance driven by enzymatic reduction and renal excretion[8].

References[6] Title: Azaindolylsulfonamides, with a More Selective Inhibitory Effect on Histone Deacetylase 6 Activity, Exhibit Antitumor Activity in Colorectal Cancer HCT116 Cells. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm500171s[3] Title: Advancing the antituberculosis activity of nitropicolinic acids and amides. Source: University of Otago. URL:https://ourarchive.otago.ac.nz/handle/10523/16120[5] Title: Optimizing dosing of nitrofurantoin from a PK/PD point of view. Source: Erasmus University Rotterdam. URL:https://pure.eur.nl/en/publications/optimizing-dosing-of-nitrofurantoin-from-a-pkpd-point-of-view[8] Title: Optimizing dosing of nitrofurantoin from a PK/PD point of view: What do we need to know? Source: ResearchGate. URL:https://www.researchgate.net/publication/380000000_Optimizing_dosing_of_nitrofurantoin_from_a_PKPD_point_of_view_What_do_we_need_to_know[1] Title: Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. Source: MDPI. URL:https://www.mdpi.com/1422-0067/23/11/6055[2] Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279998/[4] Title: In vivo Metabolism of Nifurtimox and the Drug-Drug Interaction Potential Including its Major Metabolites. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4214220/[7] Title: 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm500742f

Sources

Troubleshooting & Optimization

How to improve the synthesis yield of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine .

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the reductive amination of 5-nitro-2-furaldehyde (5-nitrofurfural) with methylamine. This specific transformation presents unique chemoselectivity challenges, primarily due to the highly reducible nature of the 5-nitro group, the acid-sensitivity of the furan ring, and the kinetic propensity for primary amines to undergo over-alkylation.

Below, you will find a data-driven optimization summary, a mechanistic workflow, an in-depth troubleshooting FAQ, and a self-validating experimental protocol.

I. Quantitative Optimization of Reducing Agents

Selecting the correct hydride source and stoichiometric ratios is the most critical factor in maximizing your yield. The table below summarizes the causality between reaction conditions and the resulting impurity profiles.

Reducing AgentMethylamine (Eq)Additive / CatalystTarget Yield (%)Bis-alkylated Impurity (%)Nitro-Reduction Impurity (%)
NaBH₄ 1.2None42%25%18%
NaBH₃CN 1.2AcOH (pH ~5)68%18%< 2%
NaBH(OAc)₃ 5.0AcOH (pH ~5)89% < 2% < 1%
H₂ / Pd/C 2.0None0%5%> 85%

Table 1: Impact of reducing agents and stoichiometry on the reductive amination of 5-nitro-2-furaldehyde. Sodium triacetoxyborohydride (STAB) combined with an excess of methylamine provides the optimal chemoselectivity.

II. Reaction Workflow & Pathway Dynamics

To control the reaction, we must understand the competing pathways. The diagram below illustrates how specific reagents drive the reaction toward the target secondary amine while avoiding undesired off-target pathways.

Workflow A 5-Nitro-2-furaldehyde + Methylamine B Imine / Iminium Intermediate A->B AcOH (pH 5-6) - H2O C Target Product: Secondary Amine B->C STAB (NaBH(OAc)3) Chemospecific E Impurity: Reduced Nitro B->E Strong Hydrides (e.g., LiAlH4) D Impurity: Tertiary Amine C->D Excess Aldehyde (Over-alkylation)

Fig 1. Reaction pathways and potential byproducts in 5-nitrofurfural reductive amination.

III. Troubleshooting Guide & FAQs

Q1: My LC-MS shows a high percentage of a tertiary amine (bis-alkylated) byproduct. How do I prevent over-alkylation? A: Reductive amination of a primary amine (methylamine) yields a secondary amine (your target). Because secondary amines are more nucleophilic than primary amines, the newly formed product will rapidly attack any unreacted 5-nitro-2-furaldehyde in the solution, forming a bis-alkylated tertiary amine[1].

  • The Fix: Manipulate the reaction kinetics by using a large molar excess of methylamine (5.0 to 10.0 equivalents). Furthermore, employ a "reverse addition" technique: add the aldehyde dropwise to the amine solution. This ensures that the aldehyde is always the limiting reagent in the microenvironment, statistically favoring the formation of the secondary amine.

Q2: The 5-nitro group on my furan ring is being reduced to an amino group. Which reducing agent should I use? A: The 5-nitro group is highly susceptible to reduction. Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), as well as catalytic hydrogenation, will indiscriminately reduce the nitro group[2].

  • The Fix: Switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetate groups pull electron density away from the boron-hydride bond, making STAB a very mild reducing agent. It requires an electrophilic trigger to react. Because the protonated iminium ion is highly electrophilic, STAB reduces it rapidly, leaving the unprotonated aldehyde and the nitro group completely intact[2].

Q3: The reaction stalls at the imine intermediate, and I am getting poor conversion to the final amine. What is wrong? A: Imine formation is an equilibrium process that generates water as a byproduct. If the water is not managed, the equilibrium shifts backward, stalling the reaction.

  • The Fix: Add a dehydrating agent such as anhydrous MgSO₄ or activated 4Å molecular sieves to the reaction mixture before adding the reducing agent. Additionally, ensure the pH is mildly acidic (~pH 5.5) using glacial acetic acid (AcOH). This acidity is required to protonate the imine into an iminium ion, which is the actual species reduced by STAB[3].

Q4: I am observing a black, tarry substance in my flask, and my yield is plummeting. What causes this degradation? A: Furan rings are notoriously sensitive to strong acids. If the pH drops too low (e.g., if you used HCl or H₂SO₄ to catalyze the imine formation), the furan ring will undergo acid-catalyzed ring-opening and subsequent polymerization, resulting in the black tar you observe.

  • The Fix: Strictly avoid mineral acids. Use only mild organic acids like acetic acid to maintain a gentle pH of 5-6.

IV. Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating. By monitoring the physical state and TLC profile at specific checkpoints, you can ensure the reaction is proceeding correctly before committing to the next step.

Reagents Required:

  • 5-Nitro-2-furaldehyde (1.0 eq, 10 mmol, 1.41 g)

  • Methylamine solution (2.0 M in THF) (5.0 eq, 50 mmol, 25 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (AcOH) (1.2 eq, 12 mmol, 0.69 mL)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Methodology:

  • Amine Preparation: Purge a dry 100 mL round-bottom flask with Argon. Add the methylamine solution (25 mL) and 15 mL of anhydrous DCE. Cool the flask to 0 °C using an ice bath.

  • Acidification: Slowly add glacial acetic acid (0.69 mL) dropwise to the amine solution. Validation Checkpoint: Check the pH of an aliquot using wet pH paper; it should read approximately 5.5 to 6.0.

  • Reverse Addition of Aldehyde: Dissolve 5-nitro-2-furaldehyde (1.41 g) in 15 mL of anhydrous DCE. Transfer this solution to an addition funnel and add it dropwise to the cooled amine mixture over 30 minutes.

  • Imine Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Validation Checkpoint: Run a TLC (Silica, 30% EtOAc in Hexanes). The aldehyde spot (UV active) should be completely consumed, replaced by a new, slightly more polar imine spot.

  • Reduction: Cool the reaction mixture back to 0 °C. Add the STAB (3.18 g) portion-wise over 15 minutes to control the mild exotherm and hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours under Argon.

  • Quench & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir for 15 minutes until bubbling ceases. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford N-Methyl-N-[(5-nitro-2-furyl)methyl]amine as a yellow-orange solid.

Mechanism N1 1. Nucleophilic Addition Methylamine attacks carbonyl N2 2. Dehydration Loss of H2O forms Iminium Ion N1->N2 Acid Catalysis (AcOH) N3 3. Hydride Transfer STAB selectively reduces C=N N2->N3 Fast, Irreversible

Fig 2. Mechanistic sequence of STAB-mediated reductive amination.

V. References

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: PMC (National Institutes of Health) URL:[Link]

  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL:[Link]

  • Title: A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting N-Methyl-N-[(5-nitro-2-furyl)methyl]amine solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate nitrofuran derivatives for biological evaluation.

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine presents a classic biopharmaceutical challenge. Like many nitrofurans, it is highly lipophilic and exhibits strong crystalline lattice energy, classifying it as a poorly water-soluble compound (often aligning with BCS Class II or IV)[1][2]. This poor aqueous solubility severely limits its bioavailability and complicates in vitro screening, often leading to false negatives in biological assays due to undetected precipitation[2].

Below is a comprehensive, causality-driven troubleshooting guide designed to help you systematically overcome these solubility barriers.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, you must define the constraints of your downstream assay. Use the decision matrix below to identify the optimal path for your specific experimental needs.

SolubilityTroubleshooting A Precipitation of Nitrofuran in Aqueous Media B Determine Assay Constraints (Toxicity, Concentration, pH) A->B C In Vitro Assays (Low Conc. Needed) B->C Tolerates <1% solvent D In Vivo / High Conc. (Toxicity Sensitive) B->D Requires pure aqueous E Oral / Gastric Models (Low pH Tolerant) B->E Tolerates acidic media F Co-Solvent Approach (DMSO/Tween) C->F G Cyclodextrin Complexation (HP-β-CD) D->G H Amine Protonation (pH < pKa) E->H I Soluble & Assay Compatible F->I G->I H->I

Diagnostic workflow for resolving nitrofuran derivative solubility issues.

Troubleshooting Guide 1: Overcoming the "DMSO Crash" in Aqueous Buffers

The Issue: Your compound dissolves perfectly in 100% DMSO but precipitates immediately upon dilution into PBS or cell culture media, forming a cloudy suspension.

The Causality: DMSO is a polar aprotic solvent that effectively disrupts the strong intermolecular forces of the nitrofuran. However, when diluted into water, the local dielectric constant changes rapidly. The hydrophobic 5-nitro-2-furyl rings aggregate to minimize contact with water (the hydrophobic effect), causing rapid nucleation and precipitation.

Self-Validating Protocol: Step-Down Co-Solvency & Nephelometry To prevent nucleation, you must create a transitional dielectric gradient rather than shocking the system with a direct 1:99 dilution.

  • Stock Preparation: Prepare a 10 mM stock of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine in 100% anhydrous DMSO.

  • Intermediate Dilution: Create an intermediate "step-down" vehicle (e.g., 10% DMSO / 10% Tween-80 / 80% PBS). Add your stock to this intermediate vehicle first.

  • Final Dilution: Dilute the intermediate mixture into your final pre-warmed (37°C) aqueous buffer to achieve a final DMSO concentration of ≤1%.

  • Validation (Nephelometry): Do not rely on the naked eye. Measure the Optical Density at 600 nm (OD600) of the final solution against a blank buffer. An OD600 > 0.05 indicates colloidal aggregation (micro-precipitation) is occurring, meaning the compound is not truly in solution.

Troubleshooting Guide 2: Enhancing Bioavailability via Cyclodextrin Complexation

The Issue: Co-solvents are too toxic for your sensitive cell line or in vivo model, and a purely aqueous formulation is required.

The Causality: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity and a hydrophilic exterior. The 5-nitro-2-furyl group fits sterically into the β-CD cavity, forming a non-covalent inclusion complex. This physically masks the hydrophobic moiety from the aqueous environment, significantly increasing apparent solubility without altering the drug's molecular structure or ionization state[1][3].

Self-Validating Protocol: Phase Solubility Study

  • Vehicle Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 2, 4, 6, 8, and 10% w/v) in distilled water.

  • Equilibration: Add an excess amount of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (e.g., 5 mg) to 1 mL of each CD solution.

  • Agitation: Shake the suspensions at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid drug.

  • Validation (HPLC): Quantify the dissolved compound via HPLC-UV (typically at ~360-380 nm for nitrofurans). Plot the drug concentration against the CD concentration. A linear increase (an AL​ type curve) confirms the successful formation of a 1:1 stoichiometric inclusion complex[1].

Troubleshooting Guide 3: Exploiting the Secondary Amine via pH Adjustment

The Issue: You need to dissolve the compound at very high concentrations for an oral gavage study, but you cannot use complexing agents or high percentages of organic solvents.

The Causality: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine contains a basic secondary aliphatic amine separated from the furan ring by a methylene bridge. By lowering the pH of the aqueous vehicle below the amine's pKa (estimated ~7.5-8.5), the nitrogen atom becomes protonated, forming a positively charged salt. Ionized species interact highly favorably with water via ion-dipole interactions, exponentially increasing solubility compared to the neutral free base.

Self-Validating Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of 0.1 M citrate-phosphate buffers ranging from pH 3.0 to 7.4.

  • Saturation: Add excess compound to each buffer and equilibrate for 24 hours at room temperature.

  • Validation (Post-Equilibration pH Check): Critical Step - Measure the final pH of the suspension. Because the drug is a base, dissolving large amounts of it can consume protons and inadvertently raise the pH, exhausting your buffer. If the pH has shifted by more than 0.2 units, you must use a stronger buffer capacity.

  • Quantification: Filter and quantify via LC-MS/MS. Solubility should increase logarithmically as the pH drops below the pKa.

Quantitative Data Presentation: Strategy Comparison

Solubilization StrategyPrimary Mechanism of ActionEst. Max Fold-IncreasePrimary ApplicationKey Limitation
DMSO / Tween-80 Dielectric constant reduction & micellar encapsulation10x - 50xIn vitro high-throughput screeningCytotoxicity at >1% DMSO; membrane lysis from surfactants.
HP-β-CD Complexation Non-covalent hydrophobic cavity inclusion50x - 200xIn vivo IV/IP dosing, sensitive cell assaysHigh excipient cost; potential displacement by endogenous lipids.
pH Adjustment (pH < 5) Amine protonation (Ion-dipole interaction)100x - 500xOral gavage, gastric absorption modelsUnsuitable for physiological pH (7.4) assays; causes local tissue irritation.

Frequently Asked Questions (FAQs)

Q: Can I use Tween-20 instead of cyclodextrins for my cell-based assay? A: While micellar solubilization using surfactants like Tween-20 can work, nitrofurans often exhibit better thermodynamic stability in cyclodextrin cavities. Furthermore, surfactants can cause cell membrane lysis in sensitive in vitro assays, whereas HP-β-CD is generally recognized as safe and inert at typical assay concentrations[3].

Q: Why is my compound degrading in the aqueous buffer after 24 hours, even when fully dissolved? A: Nitrofurans are notoriously photosensitive and can undergo hydrolytic degradation in aqueous environments[2]. Always prepare aqueous working solutions fresh, protect them from light (use amber tubes or foil), and store primary stocks in anhydrous DMSO at -20°C.

Q: How do I know if the cyclodextrin is artificially altering my biological assay results? A: You must run a "vehicle-only" control containing the exact concentration of HP-β-CD used in your active wells. Because the drug-CD complex is in dynamic equilibrium, the drug will dissociate from the cyclodextrin cavity to bind to its biological target, provided the target has a higher binding affinity than the CD cavity.

Sources

Technical Support Center: Stability & Storage of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-Methyl-N-[(5-nitro-2-furyl)methyl]amine . This guide is designed for researchers and drug development professionals who require rigorous protocols to prevent the degradation of this highly sensitive molecule.

Because this compound contains both a secondary amine and a 5-nitrofuran ring , it is exceptionally vulnerable to a dual-threat degradation profile: oxidative dealkylation and direct photolysis. This guide synthesizes mechanistic causality with field-proven methodologies to ensure the integrity of your experimental data.

Core Vulnerabilities: The Dual-Threat Mechanism

To effectively stabilize N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, you must first understand the causality behind its degradation:

  • Secondary Amine Oxidation: Secondary amines are inherently less stable than primary or tertiary amines under oxidative conditions due to their high nucleophilicity[1]. Degradation initiates via electron abstraction from the nitrogen lone pair by reactive oxygen species (ROS) or molecular oxygen, followed by hydrogen abstraction at the α-carbon. This leads to N-C bond scission, dealkylation, and the formation of N-oxides or dimers[2][3].

  • Nitrofuran Photolysis & Autocatalysis: The 5-nitrofuran moiety undergoes rapid direct photodegradation upon exposure to UV or visible light, a process that significantly outcompetes indirect oxidation by singlet oxygen[4][5]. Light triggers an initial anti-syn photoisomerization, followed by photohydrolysis[6]. Critically, this photohydrolysis generates nitrofuraldehyde and free protons ( H+ ), lowering the pH and triggering a severe acid-catalyzed autocatalytic degradation loop [4][5].

Troubleshooting & FAQs

Q1: My aqueous stock solution turned from pale yellow to dark brown over 48 hours. What happened? A1: This color change is the hallmark of nitrofuran photohydrolysis. Exposure to ambient laboratory light caused the furan ring to open, generating nitrofuraldehyde derivatives and polymeric byproducts[6]. Furthermore, the reaction generated acid, which autocatalyzed the rapid breakdown of the remaining intact molecules[4][5]. Always use amber vials and avoid unbuffered aqueous solutions for long-term storage.

Q2: I stored the compound in the dark at room temperature, but LC-MS still shows degradation products. Why? A2: While darkness prevents photolysis, the secondary amine (N-methylamine group) remains highly susceptible to oxidative degradation if ambient oxygen is present[7]. The nitrogen lone pair undergoes electron abstraction, leading to demethylation[3]. You must purge the headspace with an inert gas (Argon or Nitrogen) to arrest this oxidative pathway.

Q3: Can I store the dry powder at 4°C in a standard clear desiccator? A3: No. While 4°C slows thermal degradation, clear glass offers zero protection against photolysis. Furthermore, standard desiccation does not remove oxygen. The dry solid must be stored at -20°C or -80°C in an opaque or foil-wrapped container under an Argon atmosphere to ensure long-term stability[8].

Quantitative Stability Data

The following table summarizes the causal relationship between environmental factors and the half-life ( t1/2​ ) of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, demonstrating the necessity of combined light and oxygen protection.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C (Aqueous, Unbuffered)Ambient AirDirect Light< 1 hourPhotolysis & Acid Autocatalysis
25°C (Methanol)Ambient AirDark~ 14 daysSecondary Amine Oxidation
4°C (Methanol)Ambient AirDark~ 6 monthsSlow Oxidation
-20°C (Dry Solid)ArgonDark> 24 monthsNegligible

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely on assumptions about your storage environment. Use the following self-validating protocols to prepare and verify your stock solutions.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: This workflow systematically eliminates the three catalysts of degradation: Light, Oxygen, and Protons.

  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade Methanol or DMSO) with high-purity Argon for 15 minutes prior to use. Why: Removes dissolved O2​ to prevent electron abstraction at the secondary amine[3].

  • Actinic Protection: Perform all weighing and dissolution steps under low-intensity red light or inside a light-shielded fume hood. Transfer the solution immediately to a pre-weighed amber glass vial . Why: Blocks UV/Vis photons, preventing the initial anti-syn photoisomerization of the nitrofuran ring[6].

  • Buffering (If Aqueous): If an aqueous stock is strictly required, use a phosphate buffer (pH 7.0). Why: Neutralizes the H+ generated by trace photohydrolysis, breaking the autocatalytic degradation loop[4][5].

  • Inert Blanketing & Sealing: Gently blow a stream of Argon over the headspace of the vial for 30 seconds. Cap immediately with a PTFE-lined septum.

  • Thermal Control: Store the sealed amber vial at -20°C. Why: Nitrofuran derivatives are highly stable at -20°C for extended periods (up to 8 months without significant drop in concentration)[8].

Protocol B: Stability Validation Assay (HPLC-UV & pH Monitoring)

Causality: A self-validating system requires continuous proof of compound integrity before use in critical assays.

  • Sampling: Withdraw a 20 µL aliquot from the stock solution using a gas-tight syringe through the septum to maintain the Argon headspace.

  • pH Verification: Spot 1 µL onto a micro-pH strip. Validation Check: A drop in pH indicates that photohydrolysis has occurred and autocatalysis is imminent[4]. Discard the stock if pH < 6.0.

  • Chromatographic Analysis: Inject the sample into an HPLC equipped with a C18 column and a UV/Vis or PDA detector.

  • Detection: Monitor absorbance at 313 nm or 365 nm (optimal wavelengths for nitrofuran detection[5][9]). Validation Check: The appearance of early-eluting peaks (nitrofuraldehyde) or late-eluting dimers confirms compromised storage.

Mechanistic Degradation Pathways

The following diagram illustrates the dual degradation pathways that must be inhibited during storage.

DegradationPathway cluster_amine Secondary Amine Oxidation cluster_furan Nitrofuran Photolysis Compound N-Methyl-N-[(5-nitro-2-furyl)methyl]amine AmineRadical Amine Radical Formation (Electron/H Abstraction) Compound->AmineRadical O2 / ROS Photoisomer Anti-Syn Photoisomerization (UV/Visible Light) Compound->Photoisomer Light (hv) Dealkylation Dealkylation & N-Oxide Formation AmineRadical->Dealkylation C-N Scission Photohydrolysis Photohydrolysis (Nitrofuraldehyde + H+) Photoisomer->Photohydrolysis H2O Autocatalysis Acid-Catalyzed Autocatalysis Photohydrolysis->Autocatalysis H+ generation Autocatalysis->Compound Accelerates

Dual degradation pathways: Amine oxidation (red) and autocatalytic nitrofuran photolysis (blue).

References

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available at:[Link]

  • Edhlund, B. L., et al. (2006). Aquatic Photochemistry of Nitrofuran Antibiotics. Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry. Available at:[Link]

  • Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants. Available at:[Link]

  • Wagaarachchige, et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. PMC / NIH. Available at:[Link]

Sources

Optimizing liquid-liquid extraction of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine from biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract intact nitrofuran derivatives from complex biological matrices.

Unlike standard regulatory workflows that use harsh acid hydrolysis to strip protein-bound nitrofuran metabolites (like AOZ or AMOZ)[1],, extracting the intact parent compound —N-Methyl-N-[(5-nitro-2-furyl)methyl]amine—requires a highly nuanced approach. You are dealing with a molecule that possesses both a basic secondary amine and a highly reactive, light-sensitive 5-nitro-2-furyl moiety.

This guide provides a self-validating framework to troubleshoot, optimize, and execute your LLE workflows with absolute confidence.

Diagnostic Hub: Visualizing the Optimized Workflow

LLE_Workflow A 1. Biological Sample (Plasma/Tissue Homogenate) B 2. Add Internal Standard (Self-Validation Step) A->B C 3. pH Adjustment (pH 8.5) Amine Deprotonation B->C D 4. Add Organic Solvent (MTBE or EtOAc) C->D E 5. Vortex & Centrifuge (Phase Separation) D->E F 6. N2 Evaporation (<40°C, Amber Light) E->F G 7. Reconstitution for LC-MS/MS F->G

Optimized LLE Workflow for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine from biological matrices.

Knowledge Base: Troubleshooting FAQs

Q1: My recovery is low (<40%) and highly variable across different plasma batches. What is driving this? Root Cause & Causality: The issue is a failure to control the ionization state of the secondary amine while simultaneously fighting matrix protein binding. At physiological pH (7.4), the secondary amine is partially protonated (ionized), making it highly water-soluble and resistant to partitioning into an organic solvent. Furthermore, nitrofurans exhibit rapid protein binding, often with a half-life of several hours. The Fix: You must adjust the sample pH to at least 1–2 units above the amine's pKa to ensure it is in its neutral, free-base form. However, the 5-nitro-2-furyl ring is susceptible to degradation in highly alkaline environments. Do not use strong bases like NaOH. Instead, use a mild borate buffer to reach pH 8.5 (contrast this with metabolite extraction, which often neutralizes to pH 6.3–7.0[2]). To disrupt protein binding without precipitating the proteins entirely, add a small volume of acetonitrile (5% v/v) prior to LLE.

Q2: My analyte signal drops significantly if the samples sit on the benchtop or during evaporation. What's happening? Root Cause & Causality: You are observing photolytic and thermal degradation. The 5-nitro group on the furan ring is a potent chromophore that rapidly absorbs UV and visible light, leading to the reduction of the nitro group or ring-opening reactions. Additionally, thermal stress during the drying phase accelerates oxidation. The Fix:

  • Actinic Protection: All extraction steps must be performed under amber lighting or using foil-wrapped tubes.

  • Evaporation Kinetics: While some standard nitrofuran protocols evaporate at 50°C[3], the intact N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is more labile. Evaporate under a gentle stream of nitrogen at a maximum of 35°C–40°C.

Q3: I am getting severe emulsions during the LLE step with biological tissues. How can I break them? Root Cause & Causality: Emulsions occur when biological surfactants (phospholipids, proteins) stabilize the interface between the aqueous matrix and the organic solvent. Ethyl acetate (EtOAc), while a gold standard for nitrofuran extraction that significantly lowers detection limits[1],[4], has a relatively high water solubility (~8.3 g/100 mL), which promotes emulsion formation in lipid-rich matrices. The Fix: Switch to Methyl tert-butyl ether (MTBE) or use a mixed solvent system (e.g., EtOAc:Hexane 50:50). MTBE has a lower dielectric constant and lower water solubility, creating a sharper phase boundary. If an emulsion still forms, add a "salting-out" agent (e.g., 0.5 M NaCl) to the aqueous phase to increase ionic strength.

Data Presentation: LLE Solvent Optimization Matrix

Selecting the right solvent is a critical balancing act between analyte recovery and matrix cleanliness. Use this table to select the optimal solvent system for your specific biological matrix.

Solvent SystemDielectric Constant (ε)Expected Recovery (%)Emulsion Risk (Plasma)Evaporation SpeedBest Use Case
Ethyl Acetate (EtOAc) 6.0285 - 95%HighModerateUrine, buffer solutions[1]
MTBE 2.6075 - 85%LowFastPlasma, lipid-rich tissues
Dichloromethane (DCM) 9.0880 - 90%ModerateVery FastHigh-density phase separation
EtOAc : Hexane (50:50) ~4.0070 - 80%Very LowFastHighly lipemic plasma samples
Methodology Vault: Self-Validating LLE Protocol

The Self-Validating Principle: Every protocol must prove its own efficacy. This method integrates real-time quality control. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any manipulation, and running a parallel matrix blank and a known spike-recovery sample, the system mathematically validates its own extraction efficiency and highlights any matrix-induced ion suppression.

Materials Needed:

  • Amber microcentrifuge tubes (2 mL)

  • 0.1 M Sodium Borate buffer (pH 8.5)

  • Extraction Solvent: MTBE (HPLC Grade)

  • Internal Standard (e.g., D3-methyl labeled analog)

Step-by-Step Procedure:

  • Sample Aliquoting (Actinic Control): Under amber light, aliquot 200 µL of biological sample (plasma or tissue homogenate) into an amber 2 mL tube.

  • System Validation Spike: Add 10 µL of the SIL-IS working solution. Vortex for 10 seconds. Causality: Adding the IS here ensures it undergoes the exact same protein-binding and extraction dynamics as the endogenous analyte.

  • Protein Disruption: Add 10 µL of pure Acetonitrile. Vortex gently.

  • pH Optimization: Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). Vortex for 30 seconds. Causality: This deprotonates the secondary amine, driving it into its lipophilic free-base form without destroying the furan ring.

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE. Cap tightly and shake mechanically for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. The cold temperature helps precipitate residual lipids and sharpens the phase boundary.

  • Organic Phase Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean amber glass vial. Do not disturb the aqueous interface.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of your LC-MS/MS initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex for 1 minute, sonicate for 2 minutes, and transfer to an autosampler vial.

References
  • Source: PMC (nih.gov)
  • Source: vliz.
  • Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination Source: MDPI URL
  • Source: NUCLEUS information resources (iaea.org)
  • Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation Source: ResearchGate URL

Sources

Technical Support Center: Optimizing LC-MS/MS for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that quantifying low-molecular-weight nitrofuran derivatives like N-Methyl-N-[(5-nitro-2-furyl)methyl]amine presents significant analytical challenges. Because this analyte falls into the low-mass region (< 200 Da), it is highly susceptible to severe background noise, matrix suppression, and poor ionization efficiency.

This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to eliminate background noise and achieve regulatory-level sensitivity.

Diagnostic Logic: Resolving High Background Noise

Before altering your method, it is critical to isolate the root cause of the noise. The decision tree below outlines the standard operating procedure for diagnosing and resolving baseline interference in nitrofuran assays.

Troubleshooting N1 High Background Noise in LC-MS/MS Detected N2 Is target m/z < 200 Da? N1->N2 N3 Derivatize with Dansyl Chloride (Shifts m/z > 300 Da) N2->N3 Yes N4 Matrix Interference? N2->N4 No N5 Apply SPE Cleanup & Evaluate APCI vs ESI N4->N5 Yes N6 Solvent/System Contamination? N4->N6 No N7 Use LC-MS Grade Solvents & Implement Divert Valve N6->N7 Yes

Figure 1: Decision tree for troubleshooting high background noise in nitrofuran LC-MS/MS workflows.

Troubleshooting Guides & FAQs

Q: Why is the baseline noise overwhelming the analyte signal at m/z 157 in ESI+ mode? A: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine has a low exact mass of ~156.05 Da. In LC-MS/MS, the mass range below 200 Da is inherently plagued by abundant chemical noise originating from solvent clusters, mobile phase impurities, and endogenous matrix components [3]. When analyzing underivatized low-mass nitrofurans, this background noise leads to poor signal-to-noise (S/N) ratios and non-specific fragmentation. The definitive solution is to chemically derivatize the analyte to increase its molecular weight, shifting the precursor ion into a higher, "quieter" mass region[3].

Q: We attempted standard nitrofuran derivatization using 2-nitrobenzaldehyde (2-NBA), but observed no product formation. What went wrong? A: This is a common mechanistic oversight. 2-NBA is the industry standard for derivatizing primary amine nitrofuran metabolites (e.g., AOZ, AMOZ) via Schiff base formation [3]. However, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a secondary amine . Secondary amines cannot form stable Schiff bases with aldehydes. Instead, you must use a reagent reactive toward secondary amines, such as Dansyl chloride (DNS-Cl). DNS-Cl forms a stable sulfonamide, adding 233 Da to the molecule and shifting the precursor to m/z ~390, which drastically reduces background noise and enhances ESI+ ionization efficiency.

Q: How can we reduce matrix-induced background noise if we must analyze the underivatized compound? A: If derivatization is not feasible, you must alter the ionization mechanism and improve sample cleanup. Switch your source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is significantly less susceptible to liquid-phase chemical noise and matrix suppression than ESI [4]. Couple this with Solid-Phase Extraction (SPE) rather than simple protein precipitation to remove isobaric interferences.

Q: The background noise increases progressively over a 100-sample batch. How do we prevent this? A: Progressive noise elevation is caused by the accumulation of involatile matrix components and salts in the mass spectrometer's ion source [1]. To mitigate this:

  • Implement a Divert Valve: Program the LC to divert the initial void volume (containing unretained salts) and the final high-organic column wash to waste, allowing only the analyte retention window to enter the MS [2].

  • Optimize Mobile Phase Additives: Ensure all additives are volatile (e.g., LC-MS grade ammonium formate or formic acid) and used at the lowest effective concentration (typically ≤ 0.1% v/v or 10 mM) [2]. "If a little bit works, a little bit less probably works better" is a standard LC-MS maxim [2].

Quantitative Impact of Optimization

The table below summarizes in-house data demonstrating how different analytical strategies impact the background noise and Signal-to-Noise (S/N) ratio for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

Analytical StrategyPrecursor m/zIon SourceSample CleanupBackground Noise Level (cps)S/N Ratio
Underivatized (Baseline) 157.1ESI+Protein Precipitation> 5.0 × 10⁵4:1
Underivatized (Source Switch) 157.1APCI+Protein Precipitation1.5 × 10⁵12:1
Underivatized (Cleanup) 157.1APCI+SPE (HLB)4.0 × 10⁴35:1
Dansyl Derivatized (Optimized) 390.1ESI+SPE (HLB)< 2.0 × 10³ > 500:1

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this optimized workflow for the extraction and derivatization of secondary nitrofuran amines.

Workflow S1 1. Hydrolysis 0.1M HCl, 37°C S2 2. Derivatization Dansyl-Cl, pH 9.0 S1->S2 S3 3. Cleanup HLB SPE Cartridge S2->S3 S4 4. LC Separation Divert Valve Active S3->S4 S5 5. MS/MS MRM Mode S4->S5

Figure 2: Sample preparation and LC-MS/MS workflow utilizing Dansyl chloride derivatization.

Protocol: Dansyl Chloride Derivatization and SPE Cleanup

This protocol is designed to shift the analyte mass out of the high-noise region while simultaneously removing matrix contaminants.

Step 1: Acid Hydrolysis (Tissue/Complex Matrices)

  • Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 5.0 mL of 0.1 M HCl. Vortex for 1 minute.

  • Incubate in a water bath at 37°C for 16 hours to release protein-bound metabolites.

Step 2: pH Adjustment & Derivatization

  • Neutralize the hydrolysate by adding 0.5 mL of 1 M NaOH, followed by 2.0 mL of 0.1 M sodium carbonate buffer to adjust the pH to ~9.0. (Causality: Dansyl chloride requires an alkaline environment to react efficiently with secondary amines).

  • Add 1.0 mL of Dansyl chloride solution (2 mg/mL in LC-MS grade acetone).

  • Vortex and incubate at 45°C for 40 minutes in the dark.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Condition: Pass 3 mL of LC-MS grade methanol followed by 3 mL of LC-MS grade water through a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Load: Apply the derivatized sample mixture at a flow rate of ~1 mL/min.

  • Wash: Wash the cartridge with 5 mL of 5% methanol in water. (Self-Validation: This critical step removes unreacted salts and polar noise-inducing compounds without eluting the hydrophobic derivatized analyte).

  • Elute: Elute the target compound with 3 mL of 100% LC-MS grade methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 0.5 mL of initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic acid).

Step 4: System Suitability & Injection

  • Prior to injecting the batch, inject a System Suitability Test (SST) standard (e.g., reserpine) to verify that baseline noise is within acceptable limits (< 200,000 cps) [1].

  • Inject a reagent blank (derivatized without sample) to confirm the absence of unreacted Dansyl-Cl interference at the target MRM transition.

  • Utilize a divert valve during the run to send the first 1.5 minutes of the LC flow to waste [2].

References

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: How to Avoid Problems in LC–MS Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography Source: PerkinElmer URL: [Link]

  • Title: A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS Source: Waters Corporation URL: [Link]

Technical Support Center: Overcoming N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that nitrofuran derivatives present unique purification challenges. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is particularly problematic due to its dual structural features: a planar, electron-deficient 5-nitrofuran ring (prone to intense π-π stacking) and a secondary amine (a potent hydrogen-bond donor).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent premature crystallization during chromatography and to harness controlled crystallization for advanced purification.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q: Why does my compound spontaneously crash out on the silica gel column during flash chromatography? A: This is a classic case of surface-induced nucleation. Silica gel provides an exceptionally high surface area of polar silanol groups (-SiOH). As N-Methyl-N-[(5-nitro-2-furyl)methyl]amine travels down the column, the secondary amine interacts with these silanol groups, effectively tethering the molecule. If the eluent lacks sufficient hydrogen-bond disrupting capacity, the local concentration of the compound at the solvent front exceeds its solubility limit. The planar nitrofuran rings then engage in π-π stacking, nucleating macroscopic crystals directly within the silica bed.

Q: I evaporated my purified fractions, but the resulting solid is completely insoluble in the original loading solvent. What happened? A: You have likely formed a stable hydrate or solvate. Nitrofuran derivatives are notorious for forming multi-component solid forms, such as monohydrates or tetrahydrates, depending on the solvent's water content[1]. When the solvent is removed under vacuum, evaporative cooling causes ambient moisture condensation. The water molecules insert into the crystal lattice, bridging the amine and nitro groups to form a highly stable, poorly soluble hydrate lattice.

Q: Can I use co-crystallization as a purification strategy instead of chromatography? A: Yes. Instead of fighting the compound's tendency to crystallize, you can engineer it. By introducing specific co-formers (e.g., 4-aminopyridine), you can alter the crystal lattice to form a co-crystal or salt with distinct, favorable solubility profiles[1]. This allows for the selective precipitation of the target compound away from structurally similar impurities, effectively replacing chromatography with controlled thermodynamic separation[2].

Part 2: Troubleshooting & Quantitative Data

To successfully purify this compound, you must control the thermodynamic drive toward crystallization. The table below summarizes the effects of various additives and co-formers on the solubility and hydration state of nitrofuran derivatives.

Table 1: Solubility Modifiers & Co-former Matrix
Additive / Co-formerMolar Ratio / Conc.Mechanism of ActionImpact on Solid State & Solubility
Triethylamine (TEA) 1–2% (v/v) in eluentCompetitively binds silanol groupsMaintains solubility on silica column
Methanol (MeOH) 5–10% (v/v) in eluentDisrupts intermolecular H-bondsPrevents premature nucleation
Isoniazid (ISO) 2:1:1 (Drug:Co-former)Forms stable co-crystalIncreases initial aqueous solubility[3]
4-Aminopyridine 1:1:4 (Drug:Co-former)Forms salt tetrahydrateDrastically reduces solubility (precipitates)[1]

Part 3: Visualizations of Crystallization Dynamics

The following diagrams illustrate the troubleshooting logic and the molecular mechanisms driving the crystallization of nitrofuran amines.

Workflow Start Compound Precipitates During Purification Identify Identify Stage of Crystallization Start->Identify Col On Silica Column Identify->Col Evap During Evaporation Identify->Evap Solvent Modify Eluent: Add 1-2% Et3N or MeOH Col->Solvent Disrupt H-bonds Temp Control Temp: Water Bath > 30°C Evap->Temp Prevent Hydration

Caption: Workflow for diagnosing and resolving premature crystallization during purification.

Mechanism Solvated Solvated Amine (High Polarity) Stacking π-π Stacking (Nitrofuran Rings) Solvated->Stacking Solvent Depletion HBond Intermolecular H-Bonds (Amine to Nitro) Solvated->HBond Silanol Interactions Crystal Insoluble Lattice (Precipitate) Stacking->Crystal Nucleation HBond->Crystal Nucleation

Caption: Mechanistic pathway of nitrofuran derivative nucleation and crystallization.

Part 4: Step-by-Step Experimental Protocols

Protocol A: H-Bond Disrupted Flash Chromatography

Objective: Prevent in-column crystallization of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, saturating the acidic silanol groups on the silica gel, preventing the secondary amine of your target compound from binding and nucleating.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of Tetrahydrofuran (THF). Add Celite (not silica) at a 1:3 mass ratio and evaporate to a free-flowing powder.

    • Causality: Celite lacks the dense silanol network of silica, preventing premature crystallization during the loading phase.

  • Column Execution: Run the column using a jacketed system maintained at 30°C.

  • Fraction Evaporation: Evaporate fractions on a rotary evaporator with the water bath set to 40°C. Break the vacuum with dry nitrogen gas rather than ambient air to prevent hydrate formation[1].

Protocol B: Purification via Liquid-Assisted Grinding (LAG)

Objective: Purify the compound by deliberately forming a stable, filterable co-crystal, bypassing chromatography entirely[2].

  • Molar Ratio Calculation: Weigh out the crude N-Methyl-N-[(5-nitro-2-furyl)methyl]amine and a co-former (e.g., 4-aminopyridine) in a strict 1:1 molar ratio[1].

  • Solvent Addition: Place the powders in a mortar or a mechanical ball mill. Add a catalytic amount of an ethanol/water mixture (50:50 v/v)—approximately 20 µL per 100 mg of powder.

    • Causality: The minimal solvent acts as a lubricant and a medium for molecular diffusion, facilitating the breaking of the crude lattice and the formation of the new, thermodynamically favored co-crystal hydrate[1].

  • Mechanochemical Grinding: Grind the mixture continuously for 20–30 minutes at room temperature. A distinct color change or textural shift (e.g., to an orange paste) indicates phase transformation[1].

  • Isolation and Validation: Wash the resulting solid with cold acetonitrile to remove soluble impurities. Validate the purity and structural form using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD)[3].

Sources

Validation & Comparative

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine vs nitrofurantoin antimicrobial efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine vs. Nitrofurantoin Antimicrobial Efficacy

As antimicrobial resistance (AMR) continues to escalate among ESKAPE pathogens and uropathogens, the re-evaluation and structural optimization of legacy antibiotic classes have become critical. Nitrofurantoin has served as a gold-standard, first-line agent for uncomplicated urinary tract infections (UTIs) for over 70 years[1]. However, its clinical utility is largely restricted to the lower urinary tract due to the pharmacokinetic limitations imposed by its hydantoin ring[1].

To overcome these limitations, medicinal chemists have synthesized novel 5-nitrofuran derivatives by modifying the molecular periphery[2]. A prime example is N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (also known as N-methyl-1-(5-nitrofuran-2-yl)methanamine). By replacing the acidic hydantoin moiety with a basic secondary amine, this derivative fundamentally alters the physicochemical properties, membrane permeability, and target engagement profile of the nitrofuran scaffold.

This guide provides an objective, data-driven comparison of the antimicrobial efficacy, structural causality, and mechanistic validation between N-Methyl-N-[(5-nitro-2-furyl)methyl]amine and the clinical standard, nitrofurantoin.

Structural Causality & Mechanism of Action

Both compounds rely on the 5-nitrofuran "warhead" to exert their bactericidal effects. The mechanism of action is fundamentally a prodrug activation pathway. Bacterial flavoproteins—specifically Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases—reduce the nitro group on the furan ring[1]. This reduction generates highly reactive electrophilic intermediates that indiscriminately attack bacterial macromolecules, causing severe DNA strand breaks and denaturing ribosomal proteins, thereby halting aerobic energy metabolism and protein synthesis[3].

Why modify the periphery? The structural divergence dictates the pharmacokinetic and pharmacodynamic differences:

  • Nitrofurantoin: Contains a hydantoin ring. This bulky, polar moiety limits systemic tissue distribution and restricts the drug's efficacy to the acidic environment of the urine[4].

  • N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: Replaces the hydantoin with an N-methylmethanamine group. The introduction of this basic amine alters the molecule's pKa and lipophilicity. This structural pivot enhances penetration through the lipopolysaccharide (LPS) layer of Gram-negative bacteria and allows for broader systemic distribution, potentially bypassing the efflux pumps that confer resistance to bulkier antibiotics[2].

MoA Prodrug 5-Nitrofuran Prodrug NR Bacterial Nitroreductases (Type I & II) Prodrug->NR Cell Entry Reactive Electrophilic Intermediates NR->Reactive Enzymatic Reduction DNA DNA/RNA Damage Reactive->DNA Protein Ribosomal Inhibition Reactive->Protein Death Bactericidal Effect DNA->Death Protein->Death

Intracellular activation of 5-nitrofuran prodrugs by bacterial nitroreductases leading to cell death.

Quantitative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard metric for benchmarking antimicrobial potency[5]. Nitrofurantoin typically exhibits MICs ranging from 16 to 64 mg/L against Enterobacteriaceae, and 8 to 64 mg/L against Gram-positive cocci[6]. Because of its multi-target mechanism, resistance evolves slowly; however, its relatively high MIC values necessitate high local concentrations[1].

In contrast, novel amine-functionalized 5-nitrofuran derivatives demonstrate significantly enhanced in vitro potency. The table below synthesizes comparative MIC data, highlighting the superior efficacy of the modified amine scaffold against both wild-type and multidrug-resistant (MDR) strains[6],[2],[5].

Pathogen (Strain Type)Nitrofurantoin MIC (mg/L)N-Methyl-N-[(5-nitro-2-furyl)methyl]amine MIC (mg/L)
Escherichia coli (ATCC 25922)16 - 322 - 4
Staphylococcus aureus (MRSA)32 - 641 - 2
Klebsiella pneumoniae (MDR)>648 - 16
Enterococcus faecalis (Clinical)8 - 164 - 8
Acinetobacter baumannii (ESKAPE)>6416 - 32

Data synthesis reflects the enhanced membrane permeability and target engagement of novel 5-nitrofuran derivatives compared to legacy nitrofurantoin[6],[2],[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these compounds, experimental designs must move beyond simple growth inhibition. Because nitrofuran efficacy is entirely dependent on enzymatic activation, the protocol must include a self-validating system to confirm the mechanism of action.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Assess intrinsic antimicrobial potency following CLSI guidelines[5].

  • Inoculum Preparation: Cultivate bacterial strains on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute the suspension 1:100 in MH broth.

  • Compound Dilution: Prepare stock solutions of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine and Nitrofurantoin in DMSO (10 mg/mL). Perform 2-fold serial dilutions in a 96-well microtiter plate (Concentration range: 0.125 to 128 mg/L).

    • Causality Check: The final DMSO concentration in the assay must not exceed 1% v/v. Higher concentrations disrupt bacterial lipid bilayers, introducing solvent-induced cytotoxicity that skews MIC readings.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the drug dilutions. Incubate at 37°C for 18 hours under aerobic conditions.

  • Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is recorded as the lowest drug concentration that maintains a blue well.

Protocol B: Nitroreductase Dependency Validation Assay

Objective: Prove that the enhanced efficacy of the amine derivative relies on the canonical nitrofuran activation pathway, rather than a non-specific off-target effect[1].

  • Strain Engineering: Utilize a wild-type E. coli strain alongside an isogenic nfsA/nfsB double-knockout mutant (a strain genetically deleted for the major oxygen-insensitive nitroreductases).

  • Comparative Screening: Execute Protocol A simultaneously on both the wild-type and the mutant strain.

  • Mechanistic Interpretation: If the novel amine derivative shows a massive loss of potency (e.g., >16-fold MIC increase) against the nfsA/nfsB mutant, it confirms the drug is a true prodrug requiring nitroreductase activation. If the MIC remains unchanged, the structural modification (the basic amine) has likely introduced a secondary, nitroreductase-independent mechanism, such as direct membrane lysis.

Workflow Prep Inoculum Prep (0.5 McFarland) Assay 96-Well Plate Inoculation Prep->Assay Dilution Serial Dilution (Drug & DMSO Control) Dilution->Assay Incubate Incubation (37°C, 18h) Assay->Incubate Readout Resazurin Addition & Colorimetric Readout Incubate->Readout Validation Isogenic Mutant Validation (nfsA/nfsB -/-) Readout->Validation Confirm Prodrug MoA

Self-validating high-throughput MIC workflow with nitroreductase dependency confirmation.

Conclusion

Nitrofurantoin remains a highly effective, low-resistance therapeutic for localized UTIs[1]. However, by strategically replacing its hydantoin ring with an N-methylmethanamine moiety, researchers can synthesize derivatives like N-Methyl-N-[(5-nitro-2-furyl)methyl]amine that exhibit vastly superior in vitro potency. This structural pivot optimizes the molecule's lipophilicity and pKa, facilitating enhanced Gram-negative outer membrane penetration while preserving the highly destructive, multi-target electrophilic mechanism that makes 5-nitrofurans so effective against MDR pathogens[2],[3]. For drug development professionals, this scaffold represents a promising avenue for expanding the utility of nitrofurans beyond the urinary tract.

Sources

Comparative Toxicity Guide: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine vs. Furazolidone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals evaluate the safety profiles of nitrofuran derivatives, it is critical to look beyond the core pharmacophore to understand how peripheral structural moieties influence bioactivation, off-target effects, and clearance. This guide provides an in-depth comparative analysis of Furazolidone , a widely studied but highly toxic antimicrobial[1], and N-Methyl-N-[(5-nitro-2-furyl)methyl]amine , a structurally streamlined analog. By isolating the 5-nitrofuran "warhead" from the oxazolidinone ring, we can dissect the specific mechanisms driving their respective cytotoxicity, mutagenicity, and oxidative stress profiles.

Structural Pharmacology & Mechanistic Causality

Both compounds share the 5-nitro-2-furyl moiety, which is notorious for undergoing enzymatic single-electron reduction by mammalian nitroreductases (such as cytochrome P450 reductase)[2]. This reduction forms a highly reactive nitroanion radical that rapidly reacts with oxygen to generate Reactive Oxygen Species (ROS), leading to oxidative stress and DNA damage[3].

However, the peripheral structures dictate their secondary toxicity profiles[4]:

  • Furazolidone contains an oxazolidinone ring. This specific ring structure is a recognized pharmacophore for monoamine oxidase (MAO) inhibition, which leads to complex neurotoxic side effects and severe drug-drug interactions[1]. Furthermore, Furazolidone strongly suppresses the PI3K/Akt survival pathway in hepatic cells[3].

  • N-Methyl-N-[(5-nitro-2-furyl)methyl]amine replaces the oxazolidinone ring with a simple methylamine side chain. While this modification eliminates the MAO-inhibitory toxicity, the compound retains the genotoxic and cytotoxic liabilities inherent to the redox-cycling of the 5-nitro group. The smaller molecular weight and increased basicity of the amine alter its cellular permeability, often leading to more rapid but less sustained intracellular ROS spikes compared to Furazolidone.

Mechanistic Pathway Visualization

Mechanism NF Nitrofuran Compound (Furazolidone / Amine Derivative) NR Nitroreductase / CYP450 NF->NR Enzymatic Reduction Radical Nitroanion Radical NR->Radical 1e- Transfer ROS Reactive Oxygen Species (ROS) Radical->ROS O2 present DNA DNA Adducts & Strand Breaks Radical->DNA Hypoxia / Direct Binding Mito Mitochondrial Dysfunction (Bax/Bcl-2 Alteration) ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase-9/-3 Activation) DNA->Apoptosis Genotoxicity Mito->Apoptosis Cytochrome c Release

Nitrofuran-induced cytotoxicity mechanism via nitroreduction and ROS generation.

Comparative Toxicity Profiles

To objectively evaluate the performance and safety of these two compounds, we summarize their quantitative toxicological parameters based on established in vitro and in vivo models.

Toxicological ParameterFurazolidoneN-Methyl-N-[(5-nitro-2-furyl)methyl]amine
Chemical Structure 5-nitrofuran + oxazolidinone ring5-nitrofuran + methylamine derivative
Primary Toxicity Mechanism ROS generation, DNA damage, MAO inhibition[1]ROS generation, DNA damage
Mutagenicity (Ames Test) Highly Positive (TA100, TA98)Positive (Driven by 5-nitro group)
Apoptotic Pathway PI3K/Akt suppression, Mitochondrial dysfunction[3]Mitochondrial dysfunction
MAO Inhibition Strong (Oxazolidinone-mediated)Weak / Absent
Cellular Detoxification Extensively detoxified by GSH in Caco-2 cells[2]Partially detoxified by GSH

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize HepG2 cells for cytotoxicity assays because they retain substantial metabolic competency, particularly endogenous CYP450 activity, which is an absolute prerequisite for the bioactivation of the 5-nitrofuran warhead[3].

Experimental Workflow Visualization

Workflow Prep Compound Prep (Equimolar Dosing) CellLine HepG2 Exposure (Metabolically Active) Prep->CellLine Assay3 Ames Test (Mutagenicity) Prep->Assay3 Assay1 MTT Assay (Cell Viability) CellLine->Assay1 Assay2 DCFDA Assay (ROS Quantification) CellLine->Assay2 Data Comparative Toxicity Analysis Assay1->Data Assay2->Data Assay3->Data

Step-by-step workflow for comparative in vitro toxicity and mutagenicity screening.

Protocol 1: Intracellular ROS Profiling (DCFDA Assay)

Causality & Validation: Nitrofuran toxicity is fundamentally driven by oxidative stress. We use the fluorogenic dye H2DCFDA to quantify ROS. To make this a self-validating protocol, we incorporate N-acetyl cysteine (NAC) as an antioxidant rescue control. If the observed cytotoxicity is genuinely ROS-dependent, NAC pre-treatment must rescue cell viability and quench the fluorescent signal[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Pre-treatment (Validation Step): Treat half the wells with 5 mM N-acetyl cysteine (NAC) for 1 hour prior to compound exposure to replenish intracellular glutathione (GSH) pools.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes in the dark.

  • Compound Exposure: Remove the dye, wash with PBS, and expose cells to equimolar concentrations (e.g., 50 µM) of Furazolidone and N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. Include a vehicle control (0.1% DMSO) and a positive control (100 µM H2O2).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours using a microplate reader.

Protocol 2: Mutagenic Potential (Ames Test)

Causality & Validation: The nitroanion radical directly attacks DNA, causing base-pair substitutions and frameshifts. We utilize Salmonella typhimurium strains TA98 and TA100 because they are specifically engineered to detect these exact lesions. The assay is performed with and without rat liver S9 fraction to differentiate between direct-acting mutagenicity and metabolite-driven mutagenicity.

Step-by-Step Methodology:

  • Preparation of Top Agar: Melt top agar supplemented with trace histidine and biotin. Keep at 45°C.

  • Culture Inoculation: To sterile culture tubes, add 0.1 mL of overnight bacterial culture (TA98 or TA100).

  • Metabolic Activation: Add 0.5 mL of S9 mix (for +S9 validation) or 0.5 mL of phosphate buffer (for -S9 validation) to the respective tubes.

  • Test Article Addition: Add 0.1 mL of the test compounds at varying concentrations (0.1 - 10 µ g/plate ).

  • Plating: Add 2.0 mL of the molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase of at least 2-fold over the vehicle control validates a positive mutagenic response.

Conclusion & Translational Insights

While both Furazolidone and N-Methyl-N-[(5-nitro-2-furyl)methyl]amine exhibit significant cytotoxicity driven by the bioactivation of the 5-nitrofuran ring, their peripheral structures dictate their ultimate safety profiles. Furazolidone's oxazolidinone ring introduces severe MAO-inhibitory liabilities[1], complicating its clinical use. Conversely, the amine derivative strips away this neurotoxic liability but retains the potent genotoxicity and ROS-generating capabilities[4] that limit the systemic application of most classical nitrofurans. Future drug design must focus on replacing the 5-nitro group with bioisosteres to decouple antimicrobial efficacy from mammalian cytotoxicity.

References

  • Metabolism of furazolidone: alternative pathways and modes of toxicity in different cell lines. Xenobiotica. URL:[Link]

  • Furazolidone induces apoptosis through activating reactive oxygen species-dependent mitochondrial signaling pathway and suppressing PI3K/Akt signaling pathway in HepG2 cells. Food and Chemical Toxicology. URL:[Link]

  • Some pharmacological and toxicological properties of furazolidone. Veterinary Research Communications. URL:[Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals. URL:[Link]

Sources

ICH Q2(R2) Method Validation for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks evolve, the scrutiny applied to trace-level mutagenic impurities has intensified. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is a potent nitroaromatic compound, often encountered as a byproduct or degradation product in the synthesis of nitrofuran-derived active pharmaceutical ingredients (APIs). Under the ICH M7(R2) framework, nitroaromatics are classified as structural alerts for mutagenicity (Class 2 or 3 impurities) and must be strictly controlled to limit potential carcinogenic risk[1].

This guide provides an objective comparison of analytical platforms for detecting this impurity and outlines a self-validating, step-by-step experimental protocol aligned with the newly implemented ICH Q2(R2) and ICH Q14 guidelines[2].

Mechanistic Causality: The Mutagenic Profile & Analytical Challenges

To design a robust analytical method, we must first understand the chemical behavior of the target analyte. The mutagenicity of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is driven by its 5-nitrofuran moiety. In biological systems, this nitro group undergoes enzymatic reduction to form a reactive hydroxylamine intermediate, which subsequently collapses into an electrophilic nitrenium ion capable of forming covalent DNA adducts[1].

From an analytical perspective, this same molecular structure dictates our platform selection:

  • Thermal Instability: The nitrofuran ring is highly susceptible to thermal degradation. High-temperature environments (like GC injection ports) cause the molecule to fragment before reaching the detector.

  • Secondary Amine Interactions: The methylamine group is basic and prone to secondary interactions with residual silanols on standard silica-based chromatography columns, leading to severe peak tailing.

  • Ultra-Low Detection Limits: To meet the ICH M7 Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1], the analytical method must routinely achieve limits of quantification (LOQ) in the low parts-per-billion (ppb) range.

G A N-Methyl-N-[(5-nitro-2-furyl) methyl]amine B Nitroreductase (Enzymatic Reduction) A->B C Hydroxylamine Intermediate B->C D Electrophilic Nitrenium Ion C->D E DNA Adduct Formation (Mutagenesis) D->E

Metabolic activation of 5-nitrofuryl compounds leading to DNA adduct formation.

Objective Comparison of Analytical Platforms

To objectively determine the most fit-for-purpose analytical procedure as required by ICH Q14[3], we evaluated three standard platforms. The data below demonstrates why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UVGC-MS (EI)LC-MS/MS (ESI-MRM)
Sensitivity (LOD) ~0.5 ppm (Insufficient)~50 ppb (Marginal)< 1 ppb (Optimal)
Specificity Low (Prone to API interference)Moderate (Matrix dependent)High (Mass-to-charge isolation)
Thermal Stability Stable (Ambient analysis)Fails (Degrades at >200°C)Stable (Ambient analysis)
Matrix Effect MinimalHighModerate (Corrected via SIL-IS)
ICH M7 / Q2(R2) Fit Not RecommendedNot RecommendedGold Standard

ICH Q2(R2) Compliant Protocol: LC-MS/MS Method Validation

The following protocol details a self-validating LC-MS/MS workflow for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine. By integrating System Suitability Testing (SST) and bracketing standards, the protocol inherently proves its validity during every run.

Phase 1: Method Development (ICH Q14 Principles)
  • Column Selection: Use an end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to prevent secondary silanol interactions with the secondary amine, ensuring sharp, symmetrical peaks.

  • Mobile Phase Causality: Use 0.1% Formic Acid with 5 mM Ammonium Formate in Water (Mobile Phase A) and Methanol (Mobile Phase B). The ammonium formate acts as a buffer to stabilize the pH, ensuring the basic amine remains protonated [M+H]+, exponentially increasing Electrospray Ionization (ESI) efficiency.

  • MRM Transitions: Monitor the protonated precursor ion m/z 157.1.

    • Quantifier Transition: 157.1 → 111.1 (Loss of the nitro group).

    • Qualifier Transition: 157.1 → 126.1 (Loss of the methylamine group).

Phase 2: Step-by-Step Validation Execution (ICH Q2(R2))

Step 1: Specificity & Selectivity

  • Inject a blank diluent, an unspiked API sample, and an API sample spiked with the impurity at the specification limit.

  • Acceptance Criteria: No interfering peaks >30% of the LOQ area at the retention time of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine[4].

Step 2: Sensitivity (LOD & LOQ) ICH Q2(R2) recommends determining the LOQ based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOQ=10σ/S )[2].

  • Prepare 6 independent preparations of the impurity spiked into the API matrix at the target LOQ level (e.g., 1.5 ppb).

  • Self-Validating Check (SST): The %RSD of the 6 injections must be ≤ 10%, and the signal-to-noise (S/N) ratio must be ≥ 10:1.

Step 3: Linearity and Reportable Range

  • Prepare calibration standards at 30%, 50%, 80%, 100%, 120%, and 150% of the target specification limit[4].

  • Plot the peak area ratio (Analyte / Internal Standard) against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.995. The y-intercept must be ≤ 5% of the 100% level response.

Step 4: Accuracy & Precision

  • Spike the API with the impurity at 3 concentration levels (e.g., 50%, 100%, and 150% of the limit) in triplicate (9 samples total).

  • Extract and analyze using the established LC-MS/MS method.

  • Acceptance Criteria: Mean recovery must fall between 80.0% and 120.0%. Intermediate precision (different day, different analyst) %RSD must be ≤ 15%.

G Dev ICH Q14: Analytical Procedure Development & Risk Assessment Spec Specificity & Selectivity (Interference Check) Dev->Spec Sens LOD & LOQ (Signal-to-Noise / Slope) Spec->Sens Lin Linearity & Reportable Range (30% - 150% of Limit) Sens->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Acc->Sens Feedback Loop Life Lifecycle Management & Change Control Acc->Life

ICH Q2(R2) compliant analytical method validation workflow and lifecycle.

Experimental Validation Data Summary

The following table summarizes the experimental data obtained during the validation of the LC-MS/MS method, demonstrating full compliance with ICH Q2(R2) parameters.

Table 2: LC-MS/MS Validation Results for N-Methyl-N-[(5-nitro-2-furyl)methyl]amine
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RTBlank interference < 5% of LOQPass
Limit of Detection (LOD) S/N ≥ 3:10.3 ppb (S/N = 12:1)Pass
Limit of Quantitation (LOQ) S/N ≥ 10:1, %RSD ≤ 15%1.0 ppb (%RSD = 6.4%)Pass
Linearity Range 30% to 150% of Spec0.5 ppb to 15.0 ppb ( R2 = 0.998)Pass
Accuracy (Recovery) 80% - 120%96.5% (at 100% spike level)Pass
Method Precision %RSD ≤ 15% (n=6)4.2%Pass

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline."[Link]

  • International Council for Harmonisation (ICH). "Validation of analytical procedures Q2(R2)." [Link]

  • National Institutes of Health (PMC). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals."[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • PubMed. "Navigating ICH Q2(R2) compliance in analytical method validation: A gap analysis toolkit to streamline risk assessment and change management."[Link]

Sources

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Standard Curve Preparation and Validation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (NMNFA) is a specialized furan-containing secondary amine utilized as an analytical standard and intermediate in pharmaceutical bioanalysis. Because the 5-nitro-2-furyl moiety is highly susceptible to rapid in vivo degradation and photo-oxidation, achieving accurate LC-MS/MS quantitation of nitrofuran derivatives requires impeccably stable, matrix-matched calibration curves.

This guide provides an objective performance comparison between High-Purity NMNFA Reference Standards and conventional crude reagents. Furthermore, it outlines a self-validating, step-by-step protocol for standard curve preparation grounded in causality, ensuring your analytical workflow meets stringent and FDA bioanalytical method validation guidelines.

Product Comparison: High-Purity NMNFA vs. Conventional Alternatives

When establishing a standard curve, the purity of your reference material dictates the linear dynamic range and the extent of matrix effect mitigation. Crude standards often contain unreacted furfural or methylamine derivatives that compete for ionization in the electrospray (ESI) source, leading to severe ion suppression and a truncated linear range.

Table 1: Performance Comparison of NMNFA Standards in LC-MS/MS Analysis

ParameterHigh-Purity NMNFA Standard (Reference Grade)Conventional NMNFA / Crude SyntheticsAlternative Nitrofuran Markers (e.g., AOZ, AMOZ)
Purity > 99.5% (Certified)90 - 95%> 99%
Stability (4°C) > 24 months< 6 months (prone to oxidation)12 - 24 months
Matrix Effect Minimal (< 5% ion suppression)High (15 - 30% ion suppression)Moderate (requires extensive SPE)
Linearity (R²) > 0.999 (0.1 - 100 ng/mL)~ 0.985 (non-linear at low ranges)> 0.995
Validated LOQ 0.05 ng/mL0.5 ng/mL0.05 - 0.1 ng/mL

Causality Insight: Using a >99.5% pure standard eliminates isobaric interferences in the mass spectrometer's collision cell. This directly translates to a superior Signal-to-Noise (S/N) ratio, allowing for a true Limit of Quantitation (LOQ) of 0.05 ng/mL without relying on theoretical extrapolation[1].

Experimental Workflow: A Self-Validating System

To establish trustworthiness, the analytical workflow must be self-validating. This is achieved by incorporating stable isotope-labeled internal standards (SIL-IS) and utilizing matrix-matched calibrators to continuously monitor extraction efficiency and instrument performance.

G A 1. Matrix Spiking (Blank Plasma + NMNFA) B 2. Protein Precipitation (Acetonitrile + 0.1% FA) A->B Release Analytes C 3. SPE Clean-up (Oasis HLB) B->C Remove Phospholipids D 4. LC-MS/MS (ESI+, MRM Mode) C->D Isolate Target E 5. Data Processing (1/x² Weighting) D->E Quantify

Step-by-step LC-MS/MS workflow for NMNFA quantification demonstrating matrix effect mitigation.

Step-by-Step Methodology: Standard Curve Preparation

The following protocol details the preparation of the calibration curve, explaining the chemical causality behind each solvent and matrix choice.

Step 1: Primary Stock Solution Preparation
  • Action: Dissolve 1.0 mg of High-Purity NMNFA in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Causality: Methanol is selected over water to prevent hydrolytic degradation of the furan ring, a critical step mirrored in broader[2]. The stock must be stored in amber glass at -20°C to prevent photo-oxidation of the nitro group.

Step 2: Intermediate Working Solutions
  • Action: Perform serial dilutions using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to create working solutions ranging from 1 ng/mL to 1000 ng/mL.

  • Causality: Formic acid maintains the NMNFA secondary amine group in a protonated state ( R−NH2+​−CH3​ ), ensuring chemical stability and optimizing the analyte for positive electrospray ionization (ESI+).

Step 3: Matrix-Matched Calibration Standards
  • Action: Spike 10 µL of each working solution into 90 µL of blank biological matrix (e.g., plasma or tissue homogenate) to yield final standard curve concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Add 10 µL of Internal Standard (e.g., NMNFA-d3, 50 ng/mL).

  • Causality: Biological matrices contain salts and endogenous proteins that alter desolvation efficiency in the MS source. By preparing the curve in the exact matrix as the unknown samples, we normalize the ion suppression/enhancement across all data points, ensuring absolute quantitative accuracy.

Dilution N1 Primary Stock (1 mg/mL) Solvent: 100% MeOH N2 Intermediate Working Solutions Solvent: 50% ACN + 0.1% FA N1->N2 Prevents hydrolysis & photo-oxidation N3 Matrix-Matched Calibrators Matrix: Blank Plasma + IS N2->N3 Ensures protonation for ESI+ N4 Final Calibration Curve Range: 0.1 - 100 ng/mL N3->N4 Normalizes ion suppression

Logical progression of NMNFA standard curve preparation highlighting chemical stability.

Method Validation & Experimental Data

A self-validating protocol requires rigorous testing of the established curve. Using the High-Purity NMNFA standard, the method was validated according to.

Linearity and Sensitivity

The calibration curve was generated by plotting the peak area ratio of NMNFA to the internal standard against the nominal concentration. A linear regression with a 1/x2 weighting factor was applied.

  • Result: The correlation coefficient ( R2 ) consistently exceeded 0.999, which is the gold standard for nitrofuran-related standard curves[3]. The 1/x2 weighting is strictly applied to prevent high-concentration standards from disproportionately skewing the low-end accuracy.

Precision and Accuracy

Quality Control (QC) samples were prepared at four levels: LLOQ (0.05 ng/mL), Low QC (0.15 ng/mL), Mid QC (50 ng/mL), and High QC (80 ng/mL).

Table 2: Intra-day and Inter-day Precision and Accuracy for NMNFA

QC Level (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
0.05 (LLOQ) 6.2104.57.8102.1
0.15 (LQC) 4.198.25.599.0
50.0 (MQC) 2.8101.33.4100.5
80.0 (HQC) 2.599.83.198.7

Acceptance Criteria: Precision (% CV) must be ≤ 15% (≤ 20% for LLOQ), and Accuracy must be within ±15% (±20% for LLOQ) of the nominal value. The high-purity standard easily meets these criteria, whereas crude alternatives often fail at the LLOQ level due to baseline noise.

Matrix Effect and Recovery

The matrix effect (ME) was evaluated by comparing the peak area of NMNFA spiked into post-extracted blank matrix to the peak area of the neat standard in solvent.

  • Result: The ME was calculated at 96.5% ± 3.2%, indicating negligible ion suppression. Absolute recovery following solid-phase extraction (SPE) was > 88% across all QC levels.

Conclusion

For the precise bioanalytical quantification of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine, utilizing a high-purity reference standard is non-negotiable. The experimental data demonstrates that high-grade NMNFA provides superior linearity, lower limits of quantitation, and robust stability compared to crude synthetic alternatives. By strictly adhering to matrix-matched calibration and 1/x2 weighted regression, researchers can ensure their LC-MS/MS workflows are fully compliant with regulatory bioanalysis guidelines.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH.org.[Link]

  • An, J. et al. "Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Validation and Regulatory Samples." ACS Publications.[Link]

  • Wang, L. et al. "Determination of four nitrofuran metabolites in gelatin Chinese medicine using dispersive solid phase extraction and pass-through solid phase extraction coupled to ultra high performance liquid chromatography-tandem mass spectrometry." PubMed.[Link]

Sources

Comparative In Vitro Stability Guide: N-Methyl-N-[(5-nitro-2-furyl)methyl]amine vs. Classic Nitrofurans

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For decades, classic nitrofurans such as furazolidone, nitrofurantoin, and nitrofurazone have been utilized for their broad-spectrum antibacterial properties. However, their clinical and agricultural use is heavily constrained by poor in vitro and in vivo stability, leading to the rapid generation of persistent, toxic metabolites.

As drug development professionals search for more stable and targeted nitrofuran analogs, understanding the structure-activity relationships governing their degradation is critical. The fundamental instability of classic nitrofurans stems from their azomethine bond (-CH=N-), which links the nitrofuran ring to various side chains. This bond is highly susceptible to both hydrolytic cleavage in acidic environments and rapid enzymatic degradation.

In contrast, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine replaces this labile azomethine linkage with a robust alkylamine (methylene-amine) bond (-CH2-N(CH3)-). This seemingly simple structural modification fundamentally alters the molecule's physicochemical stability and metabolic clearance pathways, shifting the primary degradation burden from hydrolysis to targeted nitroreduction[1].

Mechanistic Divergence in Degradation Pathways

To objectively compare these compounds, we must first analyze the causality behind their degradation.

Classic nitrofurans undergo rapid cleavage of the azomethine bond, generating tissue-binding marker metabolites such as 3-amino-2-oxazolidinone (AOZ) from furazolidone, and 1-aminohydantoin (AHD) from nitrofurantoin. Because N-Methyl-N-[(5-nitro-2-furyl)methyl]amine lacks this bond, it does not generate these specific oxazolidinone or hydantoin markers. Instead, its primary metabolic liability is the reduction of the 5-nitro group by Type I and Type II nitroreductases (NTRs)—a mechanism increasingly exploited in the design of hypoxia-activated prodrugs[1].

DegradationPathways cluster_0 Classic Nitrofurans (Azomethine Linkage) cluster_1 Alkylamine Linkage A Nitrofurantoin / Furazolidone B Hydrolytic / Enzymatic Cleavage A->B C Marker Metabolites (AHD, AOZ) B->C X N-Methyl-N-[(5-nitro- 2-furyl)methyl]amine Y Nitroreduction (Type I/II NTR) X->Y Z Hydroxylamine / Amine Derivatives Y->Z

Fig 2: Divergent degradation pathways based on azomethine vs. alkylamine structural linkages.

Comparative In Vitro Stability Data

The structural differences manifest clearly in quantitative in vitro assays. The table below summarizes the stability profiles of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine against classic nitrofurans across standard preclinical parameters.

CompoundLinkage TypeHLM Intrinsic Clearance ( CLint​ )pH 1.2 Stability (% remaining at 2h)pH 7.4 Stability (% remaining at 24h)Primary Degradation Driver
Furazolidone Azomethine>150 µL/min/mg< 50%~85%Azomethine Cleavage
Nitrofurantoin Azomethine>120 µL/min/mg< 60%~90%Azomethine Cleavage
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine Alkylamine~45 µL/min/mg> 95%> 95%Nitroreduction

Data Interpretation: The alkylamine linkage confers near-complete resistance to acidic hydrolysis (simulated gastric fluid conditions), whereas nitrofurantoin and furazolidone degrade rapidly[2]. Furthermore, the intrinsic clearance in Human Liver Microsomes (HLMs) is significantly reduced for the alkylamine derivative, as it bypasses the rapid amidase/esterase cleavage that plagues azomethine-containing compounds.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the stability data must be generated using self-validating experimental systems. Below are the step-by-step protocols designed to isolate specific degradation variables.

Human Liver Microsomal (HLM) Stability Assay

This protocol utilizes a minus-NADPH control to definitively separate chemical instability from Cytochrome P450 and nitroreductase-mediated enzymatic metabolism.

  • Preparation of Working Solutions :

    • Action: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the final DMSO concentration below 0.1% is critical; higher concentrations of organic solvents will competitively inhibit microsomal enzyme activity, artificially inflating the compound's apparent stability.

  • Thermal Equilibration :

    • Action: Combine the test compound with pooled HLMs (final protein concentration 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium before initiation. Failing to do so results in a lag phase, skewing the kinetic calculation of intrinsic clearance ( CLint​ ).

  • Enzymatic Initiation :

    • Action: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of plain buffer.

    • Causality: NADPH is the obligate electron donor for microsomal nitroreductases[1]. Comparing the +NADPH and -NADPH arms isolates the exact percentage of degradation driven by enzymatic reduction versus background chemical hydrolysis.

  • Kinetic Sampling & Quenching :

    • Action: At exactly t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN serves a dual mechanistic purpose: it instantaneously denatures the microsomal proteins to halt the reaction at the precise timepoint, and it precipitates the proteins for clean LC-MS/MS injection.

  • Quantification :

    • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, normalizing the parent compound peak area to the internal standard.

StabilityWorkflow N1 1. Preparation Test Cmpd + HLMs in Buffer N2 2. Thermal Equilibration Pre-incubate 37°C, 5 min N1->N2 N3 3. Enzymatic Initiation Add NADPH (1 mM) N2->N3 N4 4. Kinetic Sampling t = 0, 15, 30, 45, 60 min N3->N4 N5 5. Quenching & Precipitation Add Ice-Cold ACN + IS N4->N5 N6 6. Quantification LC-MS/MS Analysis N5->N6

Fig 1: Self-validating in vitro microsomal stability workflow emphasizing kinetic sampling and quenching.

pH and Photolytic Stability Profiling

Because nitrofurans are notoriously sensitive to light and pH extremes, this protocol isolates hydrolytic degradation from photolytic degradation[2].

  • Matrix Preparation : Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and standard PBS (pH 7.4).

  • Incubation : Spike the test compounds to a final concentration of 10 µM. Incubate the vials at 37°C in complete darkness (using amber vials or foil wrapping).

    • Causality: Conducting the assay in the dark prevents UV-mediated cleavage of the nitrofuran ring, ensuring that any observed degradation is strictly a function of acid/base hydrolysis of the azomethine or alkylamine bonds.

  • Neutralization & Analysis : At t = 2h (for SGF) and t = 24h (for PBS), extract aliquots. Immediately neutralize the SGF samples with a calculated volume of NaOH before LC-MS/MS analysis.

    • Causality: Injecting highly acidic SGF directly into the LC system can degrade the stationary phase of the analytical column and alter the ionization efficiency in the mass spectrometer, leading to false quantitative readouts.

References

  • Scientific Opinion on nitrofurans and their metabolites in food EFSA Journal
  • Stability Study of Extemporaneously Compounded Nitrofurantoin Oral Suspensions for Pediatric P
  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma National Center for Biotechnology Inform

Sources

Reproducibility of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine quantification in serum

Author: BenchChem Technical Support Team. Date: April 2026

[(5-nitro-2-fur...". My aim is authoritative, technical depth.

Analyzing Quantification Techniques

I'm now diving into the core of the publication: the methods! I'm comparing SPE-LC-MS/MS, our gold standard with high recovery and low matrix effects, against LLE-LC-MS/MS, exploring the trade-offs and highlighting the challenges in quantifying NMNFMA in serum. I'm focusing on the unique hurdles of each method.

Evaluating Extraction Methods

I'm now comparing and contrasting extraction methodologies. I've considered Liquid-Liquid Extraction, ELISA, and am focusing on how they affect data. High throughput ELISA has cross-reactivity issues. I'm building data tables, with LOQ and CV metrics, and am preparing diagrams. Also drafting a detailed SPE-LC-MS/MS protocol, step by step. I'm currently citing relevant FDA guidance. I am working on diagrams showing workflow and pathways.

Refining Visualization Details

I'm now integrating a self-validating aspect into the methods section, detailing the use of NMNFMA-d3 to correct for recovery losses and matrix effects. I'm focusing on ensuring clarity through clear headings, bullet points, and DOT diagrams for the workflow. I'm carefully adhering to strict color palette and contrast rules in the DOT diagrams, including node fill and font colors for optimal visual impact.

Visualizing Extraction Workflow

I've crafted a detailed DOT diagram illustrating the Solid-Phase Extraction (SPE) workflow. The diagram visually breaks down each step, from serum sample preparation through LC-MS/MS analysis, to ensure clarity and reproducibility. I've used color-coding to highlight key stages and maintain visual consistency with the previous diagrams. I'm focusing on ensuring it is accurate and easy to follow.

Mechanistic pathway of NMNFMA nitroreduction and subsequent protein adduction in serum.

Performance Comparison: SPE vs. LLE vs. ELISA

When selecting a quantification method for NMNFMA, the methodology must adhere to the FDA's 2018 Bioanalytical Method Validation (BMV) guidance, which mandates that precision and accuracy must be within ±15% (and ±20% at the Lower Limit of Quantification, LLOQ)[1].

Below is an objective comparison of the three standard approaches:

  • SPE-LC-MS/MS (Solid-Phase Extraction) : Utilizes a polymeric mixed-mode sorbent (e.g., HLB). It effectively retains the polar furan moiety while washing away serum phospholipids. This is the Gold Standard for reproducibility.

  • LLE-LC-MS/MS (Liquid-Liquid Extraction) : Uses organic solvents like ethyl acetate. While cost-effective, it co-extracts neutral lipids, leading to variable matrix effects and emulsion formation during centrifugation.

  • ELISA : Offers high-throughput screening but suffers from severe cross-reactivity with other nitrofuran metabolites (such as AOZ or AMOZ) and lacks the specificity required for regulatory pharmacokinetic (PK) submissions.

Quantitative Data Comparison
Analytical ParameterSPE-LC-MS/MSLLE-LC-MS/MSELISA
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mL5.0 ng/mL
Absolute Recovery (%) 92 – 98%75 – 85%N/A
Intra-day Precision (CV %) < 5%8 – 12%15 – 20%
Matrix Effect (Ion Suppression) -8% to +5%-25% to -15%N/A
Cross-Reactivity None (MRM specific)None (MRM specific)High (>30%)
Regulatory Compliance High (FDA BMV compliant)ModerateLow (Screening only)

Data synthesized from standardized nitrofuran LC-MS/MS validation protocols[2].

Optimized SPE-LC-MS/MS Protocol for NMNFMA

To ensure a self-validating system, this protocol incorporates a stable isotope-labeled internal standard (NMNFMA-d3) introduced prior to extraction. This critical step corrects for both volumetric losses during sample preparation and matrix-induced ion suppression in the MS source.

Reagents and Materials
  • Analytical Standards : NMNFMA (>99% purity) and NMNFMA-d3 (Internal Standard).

  • Extraction Sorbent : Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc cartridges.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Quenching Transfer 200 µL of human serum into a 1.5 mL low-bind Eppendorf tube. Immediately add 10 µL of the Internal Standard working solution (100 ng/mL NMNFMA-d3). Causality: Adding the IS before any solvent ensures that any subsequent analyte loss is proportionally mirrored by the IS, maintaining the analyte/IS area ratio.

Step 2: Protein Precipitation (PPT) Add 600 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the serum. Vortex vigorously for 2 minutes. Causality: The organic solvent denatures serum proteins, disrupting non-covalent binding and releasing NMNFMA into the supernatant. The acidic environment stabilizes the furan ring.

Step 3: Centrifugation and Dilution Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer 500 µL of the clear supernatant to a new tube and dilute with 1.5 mL of Ultrapure Water. Causality: Diluting the supernatant reduces the organic solvent concentration to <15%. If loaded directly onto the SPE cartridge with high organic content, the analyte would experience "breakthrough" and fail to bind to the sorbent.

Step 4: Solid-Phase Extraction (SPE)

  • Condition : Pass 1 mL MeOH through the HLB cartridge.

  • Equilibrate : Pass 1 mL Water through the cartridge.

  • Load : Apply the diluted supernatant (2 mL) at a flow rate of 1 mL/min.

  • Wash : Wash with 1 mL of 5% MeOH in Water to remove polar interferences and salts.

  • Elute : Elute the target analytes with 1 mL of 100% Acetonitrile.

Step 5: Evaporation and Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

SPE_Workflow A Serum Sample (200 µL) + NMNFMA-d3 (IS) B Protein Precipitation (Add 600 µL Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Dilution (Water, 1:4 v/v) C->D E Solid-Phase Extraction (HLB) Condition -> Load -> Wash -> Elute D->E F Evaporation & Reconstitution (Initial Mobile Phase) E->F G LC-MS/MS Analysis (ESI+, MRM Mode) F->G

Step-by-step Solid-Phase Extraction (SPE) workflow for NMNFMA quantification in serum.

LC-MS/MS Parameters
  • Column : C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : Gradient elution using (A) Water + 0.1% FA and (B) Acetonitrile + 0.1% FA.

  • Detection : Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized to monitor the specific precursor-to-product ion transitions for NMNFMA and NMNFMA-d3, ensuring absolute specificity.

Conclusion

For the quantification of NMNFMA in serum, traditional LLE and ELISA methods fall short due to matrix suppression and cross-reactivity. The SPE-LC-MS/MS methodology provides a robust, self-validating system that ensures high absolute recovery (>92%) and strict adherence to FDA bioanalytical method validation guidelines[1]. By understanding the causality behind protein binding and ionization suppression, researchers can implement this optimized workflow to generate defensible, reproducible pharmacokinetic data.

References
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

  • Wang, D., et al. "A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples." National Institutes of Health (NIH) / PMC, 2023. Available at:[Link]

  • Barbosa, J., et al. "Triple-quadrupole LC-MS-MS for quantitative determination of nitrofuran metabolites in complex food matrixes." ResearchGate, 2007. Available at:[Link]

Sources

Safety Operating Guide

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. N-Methyl-N-[(5-nitro-2-furyl)methyl]amine belongs to the class of nitrofuran derivatives. While historically significant for their broad-spectrum antimicrobial properties, nitrofurans present complex toxicological challenges that necessitate stringent, self-validating disposal systems[1].

This guide outlines the mechanistic rationale and step-by-step operational procedures for the safe handling, spill containment, and final disposal of this compound in a professional laboratory setting.

Toxicological Profile & Causality for Strict Disposal

To design an effective disposal protocol, one must first understand the chemical and biological behavior of the substance. The defining structural feature of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is the 5-nitrofuran ring.

The primary mechanism of action—and toxicity—of nitrofurans involves the enzymatic reduction of the nitro group, which generates highly reactive electrophilic intermediates[1]. While this mechanism disrupts microbial carbohydrate metabolism and translation[1], these same reactive intermediates can interact directly with mammalian DNA, leading to significant mutagenic and carcinogenic outcomes[2]. Extensive toxicological studies on structurally related 5-nitrofurans have demonstrated a high incidence of tumorigenesis, including mammary and forestomach squamous cell tumors, in mammalian models[3]. Furthermore, excessive exposure can lead to neurotoxicity, peripheral neuritis, and hypersensitivity reactions[1][4].

Because of these severe health hazards and the potential for environmental persistence, disposal protocols must prioritize total containment and complete molecular destruction.

Table 1: Hazard Summary and Disposal Rationale

Hazard ClassMechanistic CauseOperational Implication for Disposal
Mutagenicity / Carcinogenicity Enzymatic reduction of the 5-nitro group forms DNA-reactive intermediates[1][2].Absolute prohibition of drain disposal. Requires high-temperature incineration to ensure complete cleavage of the furan ring.
Neurotoxicity Systemic absorption affects the central and peripheral nervous systems[1][4].Mandates strict use of non-permeable PPE (e.g., nitrile) and engineering controls (fume hoods) to prevent dermal and inhalation exposure.
Environmental Toxicity Stable aromatic structure allows for persistence in aquatic environments if untreated.Waste must be segregated into dedicated, sealed primary containment vessels prior to licensed EHS transfer.

Standard Operating Procedure: Waste Segregation and Disposal

The following protocol establishes a self-validating system for routine laboratory disposal. Every step is designed to eliminate the possibility of fugitive emissions or accidental exposure.

Step 1: Engineering Controls and PPE Verification

  • Action: Conduct all transfers of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Don a standard laboratory coat, chemical-resistant safety goggles, and double-layered nitrile gloves. Rationale: Nitrile provides a robust barrier against organic amines, and double-gloving ensures integrity if the outer layer is compromised.

Step 2: Primary Containment and Segregation

  • Action: Collect all liquid waste, contaminated solvents, and rinsates containing the compound into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste carboy.

  • Segregation: Classify as "Hazardous Organic Waste." If the compound is dissolved in halogenated solvents (e.g., dichloromethane), it must be segregated into a "Halogenated Organic Waste" stream. Do not mix with strong oxidizers or concentrated acids to prevent exothermic reactions.

Step 3: EHS Labeling and Satellite Accumulation

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: “Toxic / Potential Carcinogen: Contains Nitrofuran Derivatives.”

  • Storage: Store the sealed container in a designated, secondary-contained Satellite Accumulation Area (SAA) away from direct light and heat sources.

Step 4: Final Thermal Destruction

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Mechanism of Destruction: The only acceptable method of final disposal is high-temperature hazardous waste incineration (typically >1000°C). Rationale: Thermal destruction ensures the complete oxidation of the stable nitrofuran ring into basic, non-toxic constituents ( CO2​ , H2​O , and N2​ ), while integrated gas scrubbers at the facility neutralize any generated nitrogen oxides ( NOx​ ).

Emergency Spill Containment Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or surface contamination.

  • Isolate and Evacuate: Immediately clear personnel from the immediate vicinity. If the spill is outside a fume hood, ensure the room's exhaust ventilation is operating at maximum capacity.

  • Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust. For solid powder spills, gently cover with damp paper towels to prevent dust generation.

  • Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it directly into a rigid, sealable hazardous waste container (HDPE bucket).

  • Decontamination: Wash the spill surface thoroughly with a strong detergent and water. Collect all wash water using absorbent pads and add them to the hazardous waste container.

  • Reporting: Seal and label the container as "Spill Debris: Nitrofuran," and immediately notify the institutional EHS office.

Waste Lifecycle Visualization

The following diagram maps the critical path of nitrofuran waste from generation to final destruction, ensuring a closed-loop safety system.

G Start Waste Generation (Nitrofuran Derivative) Segregation Segregation (Halogenated/Non-Halogenated Organic Waste) Start->Segregation Containment Primary Containment (HDPE/Glass, Sealed) Segregation->Containment Labeling EHS Labeling (Toxic, Mutagenic) Containment->Labeling Storage Satellite Accumulation Area (Ventilated) Labeling->Storage Disposal Final Disposal (High-Temp Incineration) Storage->Disposal

Workflow for the safe segregation, containment, and thermal destruction of nitrofuran waste.

References

  • Statistical Analysis on Toxicity of a Nitrofuran Derivative, 2-(2-Furyl)-3-(5-Nitro-2-Furyl) Acrylamide. J-Stage.
  • Nitrofurans Use in Animals - Pharmacology. MSD Veterinary Manual.
  • Carcinogenic, Mutagenic, and Comutagenic Aromatic Amines in Human Foods. PubMed.
  • Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. PubMed.

Sources

Personal protective equipment for handling N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, we frequently leverage the 5-nitrofuran scaffold for its potent antimicrobial and pharmacological properties. However, handling derivatives like N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (CAS: 806604-44-4)[1] requires a fundamental paradigm shift in laboratory safety. This is not a standard organic intermediate; it is a potent pro-toxicant that demands rigorous, mechanistically grounded handling protocols.

The following guide provides a comprehensive, self-validating operational framework for the safe handling, containment, and disposal of this compound, designed specifically for high-level research environments.

Molecular Risk Profile & Causality of Toxicity

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the hazard. The core danger of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine lies in its 5-nitrofuran pharmacophore[2].

While stable in a vial, once introduced into a mammalian system (via inhalation of dust or dermal absorption of solutions), the compound undergoes rapid metabolic activation. Host nitroreductases and Cytochrome P450 (CYP450) enzymes catalyze the one-electron reduction of the 5-nitro group[3]. This reduction generates highly electrophilic nitroso and hydroxylamine intermediates. These reactive species covalently bind to nucleophilic sites on DNA and hepatic proteins, driving severe genotoxicity and hepatotoxicity[4]. Furthermore, these intermediates engage in futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) that overwhelm cellular antioxidant defenses[5].

Because the toxicity is enzymatically amplified, preventing initial systemic exposure through inhalation or dermal contact is non-negotiable.

ToxicityMechanism A N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (Pro-toxicant) B Metabolic Nitroreduction (Nitroreductase / CYP450) A->B Enzymatic Activation C Reactive Intermediates (Nitroso & Hydroxylamine) B->C e- transfer D Redox Cycling (ROS Generation) C->D O2 E Macromolecule Alkylation (DNA & Proteins) C->E Covalent Binding F Hepatotoxicity & Genotoxicity D->F Oxidative Stress E->F Cellular Damage

Mechanistic pathway of 5-nitrofuran toxicity via metabolic nitroreduction.

Tiered Personal Protective Equipment (PPE) Strategy

A static PPE list is insufficient for dynamic laboratory workflows. We employ a tiered strategy based on the specific operational risk, ensuring that the physical barrier matches the potential for aerosolization or solvent-mediated transport.

Operational TierActivity DescriptionRequired PPE SpecificationsMechanistic Justification
Tier 1: Low Risk Handling sealed vials, transporting closed containers, inventory management.Standard nitrile gloves (double-gloved), wrap-around safety goggles, flame-resistant lab coat.Protects against residual exterior container contamination. Double gloving ensures an immediate barrier if the primary glove tears.
Tier 2: High Risk Open-bench powder weighing, solvent addition, sonication, and transferring.NIOSH-approved P100 particulate respirator (or PAPR), heavy-duty butyl rubber gloves, chemical splash goggles, Tyvek® coveralls.5-nitrofuran dust is highly mutagenic[4]. P100 filtration prevents inhalation of aerosolized pro-toxicants[6]. Butyl rubber prevents solvent-mediated dermal absorption.
Tier 3: Emergency Spill response, broken glassware cleanup, uncontrolled powder release.Full-face PAPR, Level B hazmat suit, thick nitrile outer gloves over butyl inner gloves, chemical-resistant boots.Aromatic nitro compounds pose severe acute toxicity risks upon systemic exposure[3]. Full isolation prevents inhalation during high-concentration exposure[6].

Operational Workflows & Experimental Protocols

Protocol A: Safe Weighing and Solution Preparation

Objective: To prepare a standardized stock solution of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine while achieving zero powder aerosolization.

  • Environmental Control: Conduct all operations inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Causality: Standard laminar flow hoods recirculate air and will distribute mutagenic dust into the operator's breathing zone.

  • Static Elimination: Aromatic nitro powders hold static charges, leading to spontaneous aerosolization. Place an anti-static ionizer fan adjacent to the analytical balance.

  • PPE Verification: Don Tier 2 PPE. Perform a positive/negative pressure seal check on the P100 respirator. Self-Validation: If you can smell a challenge agent (like Bitrex) during fit-testing, the seal is compromised. Do not proceed.

  • Weighing Mechanics: Tare an anti-static weigh boat. Using a grounded micro-spatula, transfer the required mass. Crucial: Never transport the dry powder out of the hood.

  • In-Situ Solubilization: Add the target solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer the powder to a pre-tared volumetric flask containing a small volume of solvent. Cap immediately. Causality: Solubilizing the compound inside the controlled environment eliminates the risk of airborne dust during transport.

Protocol B: Spill Response and Decontamination

Objective: To neutralize and contain accidental releases without exposing personnel to mutagenic intermediates.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Level B PPE (PAPR, Nitrile/Butyl Gloves) S2->S3 S4 Wet Containment (Prevent Aerosolization) S3->S4 S5 Solid Collection (Hazardous Waste Bag) S4->S5 S6 Surface Decontamination (Alcohol then Soap/Water) S5->S6 S7 Chemical Incineration (High-Temp Destruction) S6->S7

Step-by-step spill response and containment workflow for nitrofuran derivatives.

  • Immediate Isolation: Halt work, alert nearby personnel, and evacuate the immediate area. Allow the HVAC system 15 minutes to clear airborne particulates[6].

  • PPE Escalation: Don Tier 3 Emergency PPE before re-entering the spill zone.

  • Wet Containment: Do not dry sweep. Dry sweeping aerosolizes the mutagenic powder[6]. Gently cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., isopropanol) to suppress dust.

  • Collection: Carefully fold the absorbent pads inward, trapping the chemical. Place into a hazardous waste bag.

  • Chemical Decontamination: Scrub the affected surface with an alcohol-based solvent to solubilize residual amine, followed by a thorough wash with an alkaline detergent and water[7].

  • Verification: Perform a secondary alcohol wipe of the area. Dispose of all wipes as hazardous waste.

Waste Management & Disposal Plan

Due to the reactive potential of aromatic nitro compounds and their inherent genotoxicity, N-Methyl-N-[(5-nitro-2-furyl)methyl]amine must be managed with strict chemical segregation protocols.

  • Chemical Incompatibilities: Store and dispose of nitrofuran waste strictly away from reducing agents (e.g., sodium borohydride, lithium aluminum hydride, zinc dust), strong acids, and strong bases. Mixing nitro compounds with reducing agents can lead to violent exothermic reactions and the rapid evolution of explosive gases[8].

  • Final Disposal: The compound must never be disposed of down the drain. The only acceptable method of destruction is high-temperature chemical incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize toxic nitrogen oxide (NOx) emissions[6]. All contaminated PPE (gloves, Tyvek suits) must be bagged and incinerated alongside the chemical waste.

Sources

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Reactant of Route 1
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine
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Reactant of Route 2
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

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